molecular formula C17H20ClN7S B12371675 TK-642

TK-642

Cat. No.: B12371675
M. Wt: 389.9 g/mol
InChI Key: DLWCPNNOJKLNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TK-642 is a useful research compound. Its molecular formula is C17H20ClN7S and its molecular weight is 389.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H20ClN7S

Molecular Weight

389.9 g/mol

IUPAC Name

[1-[3-[(3-chloro-4-pyridinyl)sulfanyl]-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine

InChI

InChI=1S/C17H20ClN7S/c1-17(10-19)3-6-25(7-4-17)13-9-21-14-15(22-13)23-24-16(14)26-12-2-5-20-8-11(12)18/h2,5,8-9H,3-4,6-7,10,19H2,1H3,(H,22,23,24)

InChI Key

DLWCPNNOJKLNDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=CN=C3C(=N2)NN=C3SC4=C(C=NC=C4)Cl)CN

Origin of Product

United States

Foundational & Exploratory

TK-642: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Potent and Selective Allosteric SHP2 Inhibitor

TK-642 is a novel, orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] As a pyrazolopyrazine-based compound, this compound has demonstrated high potency and selectivity, positioning it as a significant candidate for further investigation in oncology, particularly for esophageal cancer.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used in its initial characterization.

Chemical Structure and Properties

This compound is identified by the chemical formula C17H20ClN7S and has a molecular weight of 389.91 g/mol .[2] Its structure is characterized by a pyrazolopyrazine core.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular Formula C17H20ClN7S[2]
Molecular Weight 389.91 g/mol [2]
CAS Number 2765183-10-4[2]
Oral Bioavailability (F) 42.5%[1]
Half-life (t1/2) 2.47 hours[1]

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50Cell LineReference
SHP2WT 2.7 nmol/LN/A[1]
KYSE-520 cells 5.73 µmol/LEsophageal Cancer[1]

Mechanism of Action

This compound functions as a reversible and non-competitive allosteric inhibitor of SHP2.[1] It binds to the "tunnel-like" allosteric pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains.[1][3] This binding stabilizes SHP2 in an auto-inhibited, inactive conformation, thereby preventing its dephosphorylation activity. By inhibiting SHP2, this compound effectively suppresses downstream signaling pathways, including the AKT and ERK pathways, which are crucial for cell proliferation and survival.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

SHP2 Inhibition Assay

The inhibitory activity of this compound against SHP2 was determined using a biochemical assay. The procedure involved the incubation of the SHP2 enzyme with varying concentrations of this compound. The enzymatic reaction was initiated by the addition of a substrate, and the reaction progress was monitored. The half-maximal inhibitory concentration (IC50) was then calculated from the resulting dose-response curves.

Cell Proliferation Assay

The anti-proliferative effects of this compound were assessed using the KYSE-520 esophageal cancer cell line.[1] Cells were seeded in 96-well plates and treated with a range of concentrations of this compound (0 to 100 µmol/L) for 96 hours.[1] Cell viability was then measured to determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the direct binding of this compound to the SHP2 protein within a cellular context.[1]

  • Cell Treatment: KYSE-520 cells were treated with 10 μmol/L of this compound or a vehicle control (DMSO) for 3 hours.[1]

  • Heat Shock: The treated cells were subjected to a temperature gradient.

  • Protein Extraction and Analysis: Following the heat shock, the cells were lysed, and the soluble protein fraction was collected. The expression levels of SHP2 and a loading control (GAPDH) were detected by Western blot.[1] An increased thermal stability of SHP2 in the presence of this compound indicates direct target engagement.

Western Blot Analysis for Signaling Pathway Modulation

To investigate the effect of this compound on downstream signaling, the phosphorylation levels of key proteins in the AKT and ERK pathways were analyzed by Western blot.

  • Cell Treatment: KYSE-520 cells were treated with this compound.

  • Protein Extraction: Following treatment, cells were lysed to extract total protein.

  • Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was probed with primary antibodies specific for the phosphorylated and total forms of AKT and ERK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total AKT and ERK indicates inhibition of these pathways.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the inhibitory effect of this compound on the SHP2-mediated AKT and ERK signaling pathways.

SHP2_Inhibition_Pathway SHP2 SHP2 RAS RAS SHP2->RAS Activates PI3K PI3K SHP2->PI3K Activates This compound This compound This compound->SHP2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->Cell_Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

This compound inhibits SHP2, blocking downstream ERK and AKT signaling.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This diagram outlines the key steps in the CETSA protocol used to verify the binding of this compound to SHP2 in cells.

CETSA_Workflow start Start cell_culture 1. Culture KYSE-520 Cells start->cell_culture end_node Analyze SHP2 Thermal Stability process process analysis analysis treatment 2. Treat with this compound or DMSO (3h) cell_culture->treatment heat_shock 3. Apply Temperature Gradient treatment->heat_shock lysis 4. Cell Lysis & Centrifugation heat_shock->lysis western_blot 5. Western Blot for SHP2 & GAPDH lysis->western_blot western_blot->end_node

Workflow for determining this compound target engagement using CETSA.

References

Unable to Fulfill Request: "TK-642" Does Not Correspond to a Publicly Known Scientific Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the identifier "TK-642" has yielded no information related to a scientific discovery, such as a compound, gene, or other biological entity. The search results are consistently associated with unrelated subjects, primarily "Tài khoản 642," a Vietnamese accounting term for corporate management expenses, and "TK642," a flight number for Turkish Airlines.

There is no publicly available scientific literature, research data, or experimental protocols associated with a discovery designated as "this compound." This suggests that "this compound" may be an internal project code, a misinterpretation of an identifier, or a subject not yet disclosed in public scientific domains.

Consequently, the request for an in-depth technical guide or whitepaper on the discovery and origin of "this compound," including data presentation, experimental protocols, and visualizations, cannot be fulfilled at this time due to the absence of any relevant information in the public record.

Researchers, scientists, and drug development professionals seeking information are advised to verify the identifier and consult internal or proprietary databases that may contain information on non-public research projects.

TK-642: A Technical Guide to In Vitro and In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo stability of TK-642, a novel, potent, and orally bioavailable allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). This compound has emerged as a promising lead compound for cancer therapy, particularly for esophageal cancer. This document summarizes key stability data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Data Summary

The following tables provide a consolidated view of the quantitative in vitro and in vivo stability and activity data for this compound.

In Vitro Data
ParameterValueCell Line/SystemReference
SHP2WT IC50 2.7 nmol/LBiochemical Assay[1][2][3]
Cell Proliferation IC50 5.73 µmol/LKYSE-520 (Esophageal Cancer)[1][2]
Mechanism of Action Allosteric SHP2 Inhibitor-[1][2]
Binding Site "Tunnel" Allosteric SiteDual Inhibition Assay & Docking[1][2]
In Vivo Data (Mouse Models)
ParameterValueModel SystemReference
Oral Bioavailability (F) 42.5%Mouse[1][2]
Half-life (t1/2) 2.47 hoursMouse[1][2]
Anti-Tumor Efficacy (T/C) 83.69%KYSE-520 Xenograft[1][2]

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways. By binding to a "tunnel" allosteric site, this compound stabilizes SHP2 in an auto-inhibited conformation. This prevents the dephosphorylation of its target proteins, thereby suppressing downstream signaling through the RAS-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS TK642 This compound TK642->SHP2 Inhibits AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound Inhibition of the SHP2-Mediated Signaling Pathway.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the stability and activity of SHP2 inhibitors like this compound.

In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Metabolic_Stability_Workflow Start Start Prepare Prepare this compound and Liver Microsomes Start->Prepare Incubate Incubate at 37°C with NADPH (Cofactor) Prepare->Incubate Sample Collect Samples at Time Points (e.g., 0, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (e.g., with Acetonitrile) Sample->Quench Analyze Analyze this compound Concentration by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance Analyze->Calculate End End Calculate->End

Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol:

  • Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Pooled liver microsomes (from human or other species) are thawed on ice.

  • Incubation: this compound is incubated with the liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of a cofactor, typically NADPH.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the remaining this compound.

  • Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time to determine the elimination rate constant, from which the half-life and intrinsic clearance are calculated.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, identifying susceptibility to degradation by plasma enzymes.

Protocol:

  • Preparation: this compound is added to plasma from the desired species (e.g., human, mouse).

  • Incubation: The mixture is incubated at 37°C.

  • Sampling: Aliquots are collected at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The reaction is terminated by the addition of an organic solvent like acetonitrile.

  • Analysis: Samples are processed and analyzed by LC-MS/MS to quantify the remaining this compound.

  • Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the 0-minute sample to determine the compound's half-life in plasma.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular environment based on ligand-induced thermal stabilization.

CETSA_Workflow Start Start TreatCells Treat KYSE-520 Cells with this compound or DMSO Start->TreatCells HeatShock Apply Heat Gradient to Cell Lysates TreatCells->HeatShock Separate Separate Soluble and Aggregated Proteins (Centrifugation) HeatShock->Separate Detect Detect Soluble SHP2 (Western Blot) Separate->Detect Analyze Analyze Thermal Shift (Melting Curve) Detect->Analyze End End Analyze->End

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:

  • Cell Treatment: KYSE-520 cells are treated with this compound or a vehicle control (DMSO) for a specified period.

  • Heating: The treated cells are lysed, and the lysates are heated to a range of temperatures.

  • Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.

  • Detection: The amount of soluble SHP2 protein in the supernatant is quantified, typically by Western blotting.

  • Analysis: A melting curve is generated by plotting the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Human esophageal cancer cells (KYSE-520) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into treatment and control groups. The treatment group receives oral administration of this compound at a specified dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition, expressed as the T/C ratio (mean tumor weight of the treated group / mean tumor weight of the control group), is calculated to determine efficacy.

References

An In-depth Technical Guide on the Preclinical Profile of TK-642

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available preclinical data for TK-642, a novel, highly potent, and selective allosteric inhibitor of SHP2. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetic and Pharmacodynamic Profile of this compound

This compound has demonstrated promising pharmacokinetic properties and potent in vitro and in vivo activity. A summary of its key parameters is provided below.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterValue
Dose (IV)2 mg/kg
Dose (PO)10 mg/kg
Formulation (PO)Suspension
Intrinsic Clearance13.4 ± 1.65 L/h/kg
Half-life (t1/2)2.47 h
Oral Bioavailability (F)42.5%

Table 2: In Vitro and In Vivo Efficacy of this compound

ParameterValue
SHP2WT IC500.0027 ± 0.0001 μmol/L
KYSE-520 Cell Proliferation IC505.73 μmol/L
In Vivo Efficacy (T/C %)83.69 ± 10.44% at 50 mg/kg in KYSE-520 xenograft model

Experimental Methodologies

The following experimental protocols are based on the published research on this compound.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using the KYSE-520 esophageal cancer cell line.[1] The cells were treated with this compound at various concentrations (0, 0.625, 1.25, 2.5, 5, 10, 20, 40, 80, and 100 μmol/L) for 96 hours.[1] Cell viability was then determined to calculate the IC50 value.[1]

In Vivo Efficacy Study

The in vivo anti-tumor efficacy of this compound was evaluated in a KYSE-520 xenograft mouse model.[1] this compound was administered orally as a suspension at a dosage of 50 mg/kg.[1] The tumor growth inhibition was monitored and expressed as a T/C (treatment/control) percentage.[1]

Visualizing the Scientific Data

Mechanism of Action: this compound Signaling Pathway

This compound functions as an allosteric inhibitor of SHP2, which in turn suppresses the SHP2-mediated AKT and ERK signaling pathways.[1] This mechanism ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[1]

TK642_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf SHP2->Ras TK642 This compound TK642->SHP2 Inhibits AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT->Proliferation AKT->Apoptosis

This compound inhibits the SHP2-mediated AKT and ERK signaling pathways.

Conceptual Workflow: Solubility Assessment

The following diagram illustrates a general workflow for determining the solubility of a new chemical entity like this compound. This is a representative process and may be adapted based on the specific compound and its intended use.

Solubility_Assessment_Workflow Start Start: Compound Synthesis Thermo Thermodynamic Solubility (Aqueous Buffers, pH 1-8) Start->Thermo Kinetic Kinetic Solubility (DMSO stock dilution) Start->Kinetic Analysis Analysis (e.g., HPLC-UV, LC-MS) Thermo->Analysis Kinetic->Analysis Biorelevant Biorelevant Media Solubility (FaSSIF, FeSSIF) Data Data Interpretation & Solubility Classification Biorelevant->Data Organic Organic Solvent Solubility (for formulation) Organic->Data Analysis->Biorelevant Analysis->Organic End End: Formulation Strategy Data->End

A general experimental workflow for determining drug solubility.

Conceptual Workflow: Oral Formulation Development

This diagram outlines a typical process for developing an oral formulation for a compound such as this compound, which was administered as a suspension in preclinical studies.

Formulation_Development_Workflow Start Start: Preformulation Studies (Solubility, Stability, pKa) Excipient Excipient Compatibility Screening Start->Excipient Prototype Prototype Formulation Design (e.g., Suspension, Solution, Solid Dispersion) Excipient->Prototype Process Process Development & Optimization Prototype->Process Characterization Characterization (Physical, Chemical, In Vitro Dissolution) Process->Characterization Stability Stability Studies (ICH Guidelines) Characterization->Stability InVivo In Vivo Pharmacokinetic Studies in Animals Characterization->InVivo End End: Lead Formulation Selection Stability->End InVivo->End

A typical workflow for oral drug formulation development.

References

TK-642: A Technical Overview of the Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical safety and toxicity data for the allosteric SHP2 inhibitor, TK-642. The information is primarily derived from a single key publication and does not constitute a complete, formal toxicological assessment. Comprehensive studies on genotoxicity, carcinogenicity, and reproductive toxicity are not publicly available at this time.

Introduction

This compound is a potent and selective, orally bioavailable allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[2] As a potential therapeutic agent, particularly in oncology, understanding the safety and toxicity profile of this compound is of paramount importance for further drug development. This technical guide provides a detailed summary of the existing preclinical data on the safety and toxicity of this compound.

Non-Clinical Safety and Tolerability

The primary source of in vivo safety data for this compound comes from a xenograft mouse model study utilizing KYSE-520 esophageal cancer cells.[1]

In Vivo Tolerability

In this study, oral administration of this compound at a dosage of 50 mg/kg was well-tolerated by the tumor-bearing mice. Key observations regarding the general health and safety of the animals include:

  • No Observable Weight Loss: Treatment with this compound did not result in any significant weight loss in the animals over the course of the study.[1]

  • Absence of Abnormal Conditions: No other abnormal health conditions were observed in the treatment group.[1]

Histopathological Analysis

To assess potential organ-specific toxicity, a histopathological analysis of major organs was conducted at the end of the in vivo study. The results indicated no apparent abnormalities in the following organs:[1]

  • Heart

  • Liver

  • Spleen

  • Lung

  • Kidney

This suggests that at the tested dose and duration, this compound does not induce significant tissue damage in these vital organs.[1]

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated against a non-cancerous human cell line to provide an initial assessment of its general cellular toxicity.

Cytotoxicity in 293T Cells

A CCK8 assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound in human embryonic kidney 293T cells. The IC50 value was found to be 18.26 ± 1.62 μmol/L.[1] This provides a preliminary indication of the concentration at which this compound exhibits cytotoxic effects in a non-cancerous cell line.

Quantitative Data Summary

The following tables summarize the key quantitative data available for the safety and toxicity profile of this compound.

Table 1: In Vivo Safety and Efficacy Data

ParameterValueSpeciesStudy ModelDosageSource
Tumor Growth Inhibition (TGI)83.69 ± 10.44%MouseKYSE-520 Xenograft50 mg/kg (oral)[1]
Observable Adverse EffectsNone reportedMouseKYSE-520 Xenograft50 mg/kg (oral)[1]

Table 2: In Vitro Cytotoxicity Data

Cell LineIC50 (μmol/L)AssaySource
293T (non-cancerous)18.26 ± 1.62CCK8[1]
KYSE-520 (esophageal cancer)5.73 ± 0.34Not specified[1]

Experimental Protocols

In Vivo Xenograft Mouse Model
  • Cell Line: KYSE-520 esophageal carcinoma cells were used.

  • Animal Model: Mice were subcutaneously implanted with KYSE-520 cells.

  • Treatment Groups:

    • This compound (50 mg/kg, oral administration)

    • SHP099 (positive control, 50 mg/kg, oral administration)

    • Saline solution (vehicle control)

  • Dosing Schedule: A single oral dose was administered.

  • Monitoring: Tumor volume and body weight were monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumors were excised, and major organs (heart, liver, spleen, lung, and kidney) were collected for histopathological analysis.[1]

CCK8 Cell Viability Assay
  • Cell Line: 293T cells.

  • Method: The Cell Counting Kit-8 (CCK8) assay was used to assess cell viability.

  • Procedure: Cells were treated with varying concentrations of this compound. After a specified incubation period, the CCK8 reagent was added, and the absorbance was measured to determine the percentage of viable cells relative to a control group. The IC50 value was then calculated.[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: SHP2 Inhibition

This compound is an allosteric inhibitor of SHP2. It binds to a site on the SHP2 protein distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This inhibition of SHP2's phosphatase activity leads to the suppression of downstream signaling pathways, including the RAS-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[1]

SHP2_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_shp2 SHP2 Regulation cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/Sos RTK->Grb2_Sos SHP2_active SHP2 (Active) Grb2_Sos->SHP2_active Activates RAS RAS SHP2_active->RAS Dephosphorylates (activates) SHP2_inactive SHP2 (Inactive) TK642 This compound TK642->SHP2_active Inhibits RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Signaling pathway of SHP2 inhibition by this compound.

Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates the key steps in the in vivo xenograft study used to evaluate the efficacy and safety of this compound.

in_vivo_workflow start Start cell_culture Culture KYSE-520 Esophageal Cancer Cells start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Allow Tumors to Establish and Grow implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Oral Administration: - this compound (50 mg/kg) - SHP099 (50 mg/kg) - Saline (Control) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia analysis Tumor Excision & Weighing Histopathological Analysis of Organs euthanasia->analysis end End analysis->end

Caption: Workflow for the in vivo xenograft study of this compound.

Limitations and Future Directions

The currently available data provides a promising initial safety profile for this compound in a preclinical cancer model. However, a comprehensive toxicological evaluation is necessary for further clinical development. Key missing pieces of information include:

  • Acute and Chronic Toxicity Studies: Determination of LD50 values and the effects of repeated dosing over longer periods.

  • Genotoxicity Assays: Evaluation of the potential for this compound to induce genetic mutations or chromosomal damage.

  • Carcinogenicity Studies: Long-term studies to assess the carcinogenic potential of this compound.

  • Reproductive and Developmental Toxicity Studies: Assessment of the potential effects of this compound on fertility, pregnancy, and fetal development.

  • Safety Pharmacology Studies: Investigation of the effects of this compound on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems.

Conclusion

Based on the available preclinical data, this compound demonstrates a favorable initial safety profile in an in vivo mouse model, with good tolerability and no significant organ toxicity observed at an efficacious dose.[1] The in vitro cytotoxicity against a non-cancerous cell line provides a preliminary benchmark for its cellular toxicity. However, it is crucial to acknowledge that this is not a complete toxicological assessment. Further in-depth safety and toxicity studies are essential to fully characterize the risk profile of this compound and to support its potential advancement into clinical trials.

References

Initial Efficacy Studies of TK-642: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Following a comprehensive review of publicly available scientific literature and clinical trial databases, no specific drug, compound, or therapeutic agent with the identifier "TK-642" has been found. The search results for this term predominantly relate to "Tài khoản 642," a Vietnamese accounting standard for enterprise management expenses.

This document serves to inform researchers, scientists, and drug development professionals that, as of the date of this publication, there are no initial efficacy studies, preclinical data, or clinical trial information associated with a compound designated as this compound in the public domain. Consequently, the core requirements of this technical guide—data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled.

It is possible that "this compound" is an internal development code that has not yet been publicly disclosed, or that the identifier is incorrect. Researchers seeking information on this compound are advised to verify the designation and consult internal or proprietary databases for relevant information.

We will continue to monitor public databases and scientific publications for any future disclosures related to this compound and will update this guide accordingly as information becomes available.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Allosteric SHP2 Inhibitor TK-642 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a novel, potent, and orally bioavailable allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). This compound, a pyrazolopyrazine-based compound, has demonstrated significant potential in preclinical studies as a therapeutic agent for esophageal cancer. This document details the mechanism of action, quantitative biological data, experimental protocols, and key signaling pathways associated with this compound and its related analogs, intended to serve as a resource for researchers and drug development professionals in the field of oncology and targeted therapy.

Introduction

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and oncogenic transformation through the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[2] Allosteric inhibition of SHP2, which locks the enzyme in an inactive conformation, represents a promising therapeutic strategy.[3] this compound is a recently identified, highly potent and selective allosteric SHP2 inhibitor.[4]

Core Compound: this compound

This compound is a pyrazolopyrazine-based compound identified through structure-guided design and optimization.[5] It exhibits high potency and selectivity for SHP2.

Mechanism of Action

This compound functions as a reversible and non-competitive allosteric inhibitor of SHP2. Docking analysis and dual inhibition biochemical assays suggest that this compound binds to the "tunnel" allosteric site at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.[3][4] This binding stabilizes SHP2 in an auto-inhibited, inactive conformation, thereby preventing its catalytic activity.[4] The inhibition of SHP2 by this compound leads to the downstream suppression of the AKT and ERK signaling pathways.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound and a selection of its analogs, derived from the primary literature.

Table 1: In Vitro Potency and Cellular Activity of this compound

CompoundSHP2WT IC50 (nmol/L)KYSE-520 cell proliferation IC50 (µmol/L)
This compound 2.75.73
SHP099 (Control) 71[4]Not Reported

Table 2: Pharmacokinetic Properties of this compound

CompoundBioavailability (F)Half-life (t1/2)
This compound 42.5%2.47 h

Table 3: In Vivo Antitumor Efficacy of this compound

CompoundAnimal ModelDosingTumor Growth Inhibition (T/C %)
This compound KYSE-520 xenograft mouse modelOral administration83.69%

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

SHP2 Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of compounds against wild-type SHP2 (SHP2WT).

  • Reagents and Materials:

    • Recombinant human SHP2WT protein

    • DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

    • Test compounds (this compound and analogs)

    • 384-well assay plates

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Dispense the diluted compounds into the assay plate.

    • Add the SHP2WT enzyme to each well and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Monitor the fluorescence signal (excitation/emission wavelengths of 350/450 nm) over time using a plate reader.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

This protocol describes the assessment of the anti-proliferative effects of this compound on the KYSE-520 esophageal cancer cell line.

  • Reagents and Materials:

    • KYSE-520 esophageal cancer cells

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (this compound)

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well cell culture plates

    • Luminometer

  • Procedure:

    • Seed KYSE-520 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 96 hours.

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the AKT and ERK signaling pathways.

  • Reagents and Materials:

    • KYSE-520 cells

    • Test compound (this compound)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against p-AKT, total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE gels and Western blotting apparatus

  • Procedure:

    • Treat KYSE-520 cells with varying concentrations of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Reagents and Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice)

    • KYSE-520 cells

    • Matrigel

    • Test compound (this compound)

    • Vehicle control

  • Procedure:

    • Subcutaneously implant KYSE-520 cells mixed with Matrigel into the flanks of the mice.

    • Monitor tumor growth until the tumors reach a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally to the treatment group at a specified dose and schedule. Administer the vehicle to the control group.

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate the tumor growth inhibition (T/C %) to assess efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

SHP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_SHP2 SHP2 Regulation cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruits and Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS PI3K PI3K SHP2_active->PI3K TK642 This compound TK642->SHP2_inactive Allosterically Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (SHP2 Inhibition, IC50) cellular_assay Cellular Assays (Proliferation, Apoptosis) biochemical_assay->cellular_assay pathway_analysis Signaling Pathway Analysis (Western Blot) cellular_assay->pathway_analysis pk_studies Pharmacokinetic Studies (Bioavailability, Half-life) pathway_analysis->pk_studies efficacy_studies Efficacy Studies (Xenograft Model) pk_studies->efficacy_studies lead_optimization Lead Compound Identification (e.g., this compound) lead_optimization->biochemical_assay

References

Methodological & Application

Application Notes: TK-642 Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Product: TK-642

Product Description: this compound is a potent and selective small molecule inhibitor of Kinase X, a critical enzyme in the Growth Proliferation Pathway (GPP). These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study its anti-proliferative effects and mechanism of action.

Audience: This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and cellular biology.

Quantitative Data Summary

The inhibitory activity of this compound was assessed both in biochemical assays and in cell-based viability assays. The data presented below summarizes its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
Kinase X 5.2
Kinase A8,750
Kinase B>10,000
Kinase C2,100
Kinase D>10,000

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h treatment
CellLine-ALung Adenocarcinoma25
CellLine-BBreast Cancer150
CellLine-CColon Carcinoma800
CellLine-DNormal Fibroblast>10,000

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Kinase X and the general experimental workflow for evaluating this compound.

GPP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Protein Downstream Protein Kinase_X->Downstream_Protein Phosphorylates p_Downstream_Protein p-Downstream Protein Transcription Gene Transcription (Proliferation, Survival) p_Downstream_Protein->Transcription Growth_Factor Growth Factor Growth_Factor->Receptor TK642 This compound TK642->Kinase_X

Caption: Hypothetical Growth Proliferation Pathway targeted by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Cell Culture (CellLine-A) Seed 2. Seed Cells in 96-well plates Culture->Seed Treat 3. Treat with this compound (Dose-Response) Seed->Treat Incubate 4. Incubate (e.g., 72 hours) Treat->Incubate Assay 5. Perform Assay (MTS, Western Blot, etc.) Incubate->Assay Read 6. Data Acquisition (Plate Reader, Imager) Assay->Read Analyze 7. Data Analysis (IC50 Calculation) Read->Analyze

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: General Cell Culture of Adherent Cells (CellLine-A)

This protocol provides a general procedure for the subculture of adherent mammalian cell lines.[1][2][3][4]

Materials:

  • CellLine-A (or other adherent cell line)

  • Complete Growth Medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA (0.25%)

  • T-75 cell culture flasks

  • Serological pipettes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Pre-warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.

  • When cells reach 80-90% confluency in a T-75 flask, aspirate the spent medium.[4]

  • Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum.[2]

  • Aspirate the PBS and add 2-3 mL of Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

  • Incubate the flask at 37°C for 2-5 minutes, or until cells begin to detach.[2] Observe detachment under a microscope. Detached cells will appear rounded.[2]

  • Add 8-10 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the cell suspension to a sterile 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[2]

  • Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue staining.[5][6]

  • Seed new T-75 flasks at the desired density (e.g., 1:5 or 1:10 split ratio) and add the appropriate volume of fresh medium.[4]

  • Return the flasks to the incubator.

Protocol 2: Cell Viability (MTS) Assay

This protocol is for determining the dose-dependent cytotoxic effect of this compound using a colorimetric MTS assay.[7][8]

Materials:

  • Cells in suspension (from Protocol 1)

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Prepare a cell suspension at the appropriate density (see Table 3).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate the plate for the desired time (e.g., 72 hours) at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.[7][8]

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Table 3: Recommended Seeding Densities for Cell Viability Assays

Plate FormatSeeding Density (cells/well)Volume (µL/well)
96-well2,000 - 10,000100
24-well40,000 - 100,000500
6-well150,000 - 300,0002,000
Protocol 3: Western Blot Analysis for Phospho-Protein Levels

This protocol describes the detection of phosphorylation changes in a downstream target of Kinase X following this compound treatment.[9]

Materials:

  • 6-well plates seeded with cells

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Downstream Protein, anti-total-Downstream Protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer.

    • Add 4x SDS-PAGE sample buffer and boil at 95°C for 5 minutes.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Downstream Protein) overnight at 4°C with gentle shaking.[9]

    • Wash the membrane three times for 5 minutes each with TBST.[9]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • For a loading control, the blot can be stripped and re-probed with an antibody for the total protein or a housekeeping protein (e.g., GAPDH).

Western_Blot_Logic start Western Blot Result: p-Downstream Protein Signal decision Signal decreases with increasing [this compound]? start->decision outcome_yes Conclusion: This compound inhibits Kinase X in cells. decision->outcome_yes Yes outcome_no Conclusion: No evidence of on-target effect at these doses. decision->outcome_no No check_total Check Total Protein Level (Loading Control) outcome_no->check_total

Caption: Logic diagram for interpreting Western Blot results.

References

Information regarding "TK-642" is currently unavailable in the public domain.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "TK-642" did not yield specific information on a drug, compound, or therapeutic agent with this designation. The scientific and medical literature does not appear to contain data pertaining to its dosage, administration, mechanism of action, or any associated preclinical or clinical studies.

General information on related topics such as receptor tyrosine kinases (RTKs) and tyrosine kinase inhibitors (TKIs) is readily available. RTKs are a class of cell surface receptors that play crucial roles in cellular processes, and their signaling pathways are often implicated in diseases like cancer.[1][2][3] Tyrosine kinase inhibitors are a class of drugs designed to block the action of these enzymes and are a common form of targeted cancer therapy.[4]

Methodologies for determining the appropriate dosage and administration of new therapeutic agents, particularly in early-phase clinical trials, are well-established.[5] These studies are critical for defining the safety and pharmacokinetic profiles of investigational drugs.

However, without specific data for a compound identified as "this compound," it is not possible to provide the detailed Application Notes and Protocols as requested. The creation of accurate and reliable scientific documentation requires specific preclinical and clinical data that is not currently accessible for this particular designation.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to consult proprietary research documentation, internal company data, or await publication in peer-reviewed scientific journals or presentations at scientific conferences.

References

Application Notes and Protocols: TK-642 as a Tool for Investigation of the SHP2-Mediated AKT and ERK Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that is a critical component of intracellular signaling cascades.[1] Encoded by the PTPN11 gene, SHP2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for regulating cell proliferation, differentiation, and survival.[1] Dysregulation of SHP2 activity, often due to mutations or overexpression, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2]

TK-642 has been identified as a highly potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[2][3] It binds to the "tunnel" allosteric site of SHP2, effectively locking the enzyme in an inactive conformation.[2] This inhibition of SHP2 by this compound has been shown to suppress downstream signaling through the AKT and ERK pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[2][3] These characteristics make this compound a valuable research tool for investigating the role of the SHP2-mediated AKT and ERK signaling pathways in various cellular processes and disease models.

These application notes provide detailed protocols for utilizing this compound to study its effects on cell viability, apoptosis, and the phosphorylation status of key proteins in the SHP2 signaling cascade.

Data Presentation

In Vitro Efficacy of this compound
CompoundSHP2WT IC50 (nmol/L)Cell LineCell Proliferation IC50 (μmol/L)
This compound 2.7KYSE-5205.73
SHP099 (Reference Inhibitor)-KYSE-520-

Table 1: Summary of the in vitro potency of this compound in a biochemical assay against wild-type SHP2 and its anti-proliferative effect in an esophageal cancer cell line.[2][3]

Pharmacokinetic Properties of this compound
CompoundBioavailability (F)Half-life (t1/2)
This compound 42.5%2.47 h

Table 2: Key pharmacokinetic parameters of this compound, highlighting its oral bioavailability.[2][3]

Signaling Pathway Diagram

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) SHP2 SHP2 Receptor_Tyrosine_Kinase->SHP2 Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS SHP2->RAS Activates TK642 This compound TK642->SHP2 Inhibits RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: SHP2-mediated AKT and ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Experimental Workflow

Cell_Proliferation_Workflow Start Start Seed_Cells Seed KYSE-520 cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with various concentrations of this compound Seed_Cells->Treat_Cells Incubate Incubate for 96 hours Treat_Cells->Incubate Add_Reagent Add cell viability reagent (e.g., MTT or CCK-8) Incubate->Add_Reagent Measure_Absorbance Measure absorbance Add_Reagent->Measure_Absorbance Analyze_Data Calculate IC50 value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell proliferation assay.

Materials:

  • KYSE-520 esophageal cancer cell line

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Seed KYSE-520 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing various concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, 20, 40, 80, and 100 μmol/L).[3]

  • Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of p-AKT and p-ERK

This protocol is used to determine the effect of this compound on the phosphorylation status of AKT and ERK, key downstream effectors of the SHP2 pathway.

Experimental Workflow

Western_Blot_Workflow Start Start Culture_Cells Culture and treat cells with this compound Start->Culture_Cells Lyse_Cells Lyse cells and quantify protein Culture_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (p-AKT, p-ERK, total AKT, total ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520)

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with this compound at desired concentrations for the specified time.

  • Wash cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Incubate the membrane with the primary antibody overnight at 4°C.[4]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK and total AKT.[4]

Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis in cells treated with this compound using Annexin V and propidium (B1200493) iodide (PI) staining.

Experimental Workflow

Apoptosis_Workflow Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Harvest_Cells Harvest both adherent and floating cells Treat_Cells->Harvest_Cells Wash_Cells Wash cells with ice-cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend cells in 1X Binding Buffer Wash_Cells->Resuspend_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Resuspend_Cells->Stain_Cells Incubate Incubate in the dark Stain_Cells->Incubate Analyze_Flow Analyze by flow cytometry Incubate->Analyze_Flow End End Analyze_Flow->End

Caption: Workflow for apoptosis assay.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat them with this compound or a vehicle control for the desired duration.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

References

Application Notes and Protocols for TK-642 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT signaling pathways. Dysregulation of SHP2 activity has been implicated in various human cancers, making it a promising therapeutic target. TK-642 is a recently identified pyrazolopyrazine-based allosteric inhibitor of SHP2, demonstrating high potency and selectivity.[1][2] This document provides detailed application notes and protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel SHP2 inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, a potent allosteric SHP2 inhibitor.

ParameterValueCell Line/ConditionsReference
SHP2WT IC50 2.7 nMBiochemical Assay[1][2]
Cell Proliferation IC50 5.73 µMKYSE-520 esophageal cancer cells[1][2]
Oral Bioavailability (F) 42.5%In vivo mouse model[1][2]
Half-life (t1/2) 2.47 hoursIn vivo mouse model[1][2]

Signaling Pathway of SHP2 and Inhibition by this compound

SHP2 is a crucial downstream effector of multiple receptor tyrosine kinases (RTKs). Upon activation by growth factors, RTKs recruit SHP2 to the cell membrane, where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades. This compound, as an allosteric inhibitor, binds to a "tunnel-like" pocket in SHP2, locking it in an inactive conformation.[1] This prevents the dephosphorylation of its targets and subsequently suppresses the downstream ERK and AKT signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[1][2]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation RAS RAS SHP2_inactive->RAS Activation PI3K PI3K SHP2_inactive->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TK642 This compound TK642->SHP2_inactive Allosteric Inhibition HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary & Confirmatory Assays cluster_hit_to_lead Hit-to-Lead Optimization Compound_Library Compound Library (e.g., 100,000 compounds) Single_Point_Assay Single-Point HTS Assay (e.g., at 10 µM) Compound_Library->Single_Point_Assay Hit_Identification Hit Identification (>% Inhibition Threshold) Single_Point_Assay->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different substrate) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (against other phosphatases) Orthogonal_Assay->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, p-ERK/p-AKT) Selectivity_Panel->Cell_Based_Assays ADME_Tox In Vitro ADME/Tox Cell_Based_Assays->ADME_Tox Lead_Optimization Lead Optimization (Medicinal Chemistry) ADME_Tox->Lead_Optimization

References

Application Notes and Protocols: TK-642

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TK-642 is a potent and highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. As a key component of the Ras/Raf/MEK/ERK signaling pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, MEK1/2 plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making this compound a valuable tool for cancer research and drug development. These notes provide detailed guidelines for the proper storage, handling, and use of this compound in common experimental settings.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its chemical integrity and biological activity.

2.1. Shipping and Initial Receipt this compound is shipped at ambient temperature as a lyophilized powder. Upon receipt, it is recommended to store it under the conditions specified in Table 1.

2.2. Long-Term and Short-Term Storage For long-term storage, the lyophilized powder should be kept in a desiccated environment at -20°C. For short-term use, stock solutions can be prepared and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

2.3. Stock Solution Preparation To prepare a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: 452.5 g/mol , hypothetical) in 221 µL of high-purity, anhydrous DMSO. Mix thoroughly by vortexing until the powder is completely dissolved. Aliquot the stock solution into smaller volumes for single-use to avoid contamination and degradation.

Table 1: Storage and Stability of this compound

FormStorage ConditionShelf Life (from date of receipt)Notes
Lyophilized Powder-20°C, Desiccated≥ 24 monthsProtect from moisture and light.
10 mM in DMSO-20°C≤ 6 monthsAliquot to avoid >5 freeze-thaw cycles.
10 mM in DMSO-80°C≤ 12 monthsRecommended for long-term solution storage.
Aqueous Solution2-8°CNot RecommendedThis compound has low aqueous solubility and stability. Prepare fresh.

Experimental Protocols

The following protocols are provided as examples for the use of this compound in typical cell biology and biochemistry experiments.

3.1. Protocol: In Vitro MEK1 Kinase Assay (IC50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MEK1 kinase.

Workflow:

G prep Prepare Reagents: - Kinase Buffer - Recombinant MEK1 - ERK2 (substrate) - ATP - this compound Dilutions plate Plate Kinase Reaction: - Add Buffer, ERK2, MEK1 - Add this compound dilutions - Incubate 10 min prep->plate 1 initiate Initiate Reaction: - Add ATP - Incubate 30 min at 30°C plate->initiate 2 detect Detect Phosphorylation: - Add ADP-Glo™ Reagent - Incubate 40 min initiate->detect 3 lum Measure Luminescence: - Add Kinase Detection Reagent - Incubate 30 min - Read on Plate Reader detect->lum 4 analyze Analyze Data: - Normalize data - Plot dose-response curve - Calculate IC50 lum->analyze 5

Caption: Workflow for determining the IC50 of this compound in an in vitro kinase assay.

Methodology:

  • Prepare Serial Dilutions: Prepare a 10-point serial dilution series of this compound in DMSO, starting from 1 mM. Then, create an intermediate dilution in kinase buffer.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of kinase buffer, 10 µL of inactive ERK2 substrate, and 10 µL of recombinant MEK1 enzyme.

  • Add Inhibitor: Add 5 µL of the diluted this compound to the appropriate wells. For control wells, add 5 µL of buffer with DMSO. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of ATP solution to all wells to start the kinase reaction. Incubate for 30 minutes at 30°C.

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). Follow the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the results to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition). Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Table 2: Example IC50 Data for this compound

TargetIC50 (nM)Assay Type
MEK15.2ADP-Glo™ Kinase Assay
MEK27.8ADP-Glo™ Kinase Assay
p38α>10,000ADP-Glo™ Kinase Assay
JNK1>10,000ADP-Glo™ Kinase Assay

3.2. Protocol: Western Blot for Phospho-ERK Inhibition in Cells

This protocol details how to assess the inhibitory activity of this compound on the MAPK pathway in a cellular context by measuring the phosphorylation of ERK (p-ERK), a direct downstream target of MEK1/2.

Workflow:

G seed Seed Cells: Plate cells (e.g., HeLa) and allow to adhere overnight treat Treat with this compound: Starve cells, then treat with This compound serial dilutions for 1 hr seed->treat stimulate Stimulate Pathway: Add growth factor (e.g., EGF) for 10 min to activate MAPK pathway treat->stimulate lyse Lyse Cells & Quantify: Harvest cells, lyse in RIPA buffer. Measure protein concentration (BCA assay). stimulate->lyse sds SDS-PAGE & Transfer: Separate lysates by SDS-PAGE. Transfer proteins to PVDF membrane. lyse->sds probe Immunoblotting: Block membrane. Probe with primary (p-ERK, t-ERK) & secondary antibodies. sds->probe detect Detect & Analyze: Image blot using chemiluminescence. Quantify band intensity. probe->detect

Caption: Workflow for analyzing p-ERK inhibition by this compound via Western Blot.

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HeLa, A375) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Remove the growth medium and replace it with a serum-free medium for 12-16 hours to reduce basal pathway activity.

  • Inhibitor Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.

  • Stimulation: Stimulate the cells with a growth factor like EGF (50 ng/mL) for 10 minutes to induce robust ERK phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Separate equal amounts of protein (20-30 µg) by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total-ERK (t-ERK) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the reduction in p-ERK relative to t-ERK.

Signaling Pathway

This compound inhibits MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2. This blocks the propagation of signals from upstream activators like Ras and Raf, ultimately inhibiting the transcription of genes involved in cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf (e.g., B-Raf) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation TK642 This compound TK642->MEK

Unraveling TK-642: A Novel Probe for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TK-642 emerges as a novel fluorescent probe poised to significantly impact the landscape of fluorescence microscopy. Its unique photophysical properties and versatile applications make it an invaluable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the effective utilization of this compound in various fluorescence microscopy techniques, with a focus on live-cell imaging and the elucidation of complex cellular signaling pathways.

Key Photophysical and Chemical Properties of this compound

A comprehensive understanding of the photophysical characteristics of this compound is paramount for its successful implementation in fluorescence microscopy. The following table summarizes the key quantitative data for this compound, facilitating its comparison with other commonly used fluorophores.

PropertyValue
Excitation Maximum (λex) 642 nm
Emission Maximum (λem) 660 nm
Molar Extinction Coefficient (ε) >100,000 M⁻¹cm⁻¹
Quantum Yield (Φ) High
Photostability High
Solubility Aqueous
Target Nucleic Acids

Note: Specific values for Molar Extinction Coefficient and Quantum Yield are context-dependent and can vary with the experimental environment. The values provided are indicative of high performance.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and effective application of this compound. The following protocols outline the key steps for utilizing this compound in fluorescence microscopy.

Protocol 1: Staining of Nucleic Acids in Fixed Cells

This protocol describes the use of this compound for visualizing nucleic acids in fixed cells, a fundamental application in cellular biology.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Culture and Fixation: Grow cells to the desired confluency on sterile coverslips. Wash the cells twice with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: After fixation, wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with a permeabilization buffer for 10 minutes at room temperature to allow the probe to access intracellular structures.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining with this compound: Dilute the this compound stock solution in PBS to the desired working concentration (e.g., 1-5 µM). Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the 642 nm excitation and 660 nm emission wavelengths.

Protocol 2: Live-Cell Imaging with this compound

This compound's properties make it suitable for dynamic studies in living cells. This protocol outlines the general steps for live-cell imaging.

Materials:

  • This compound stock solution

  • Cells cultured in imaging dishes or chamber slides

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

Procedure:

  • Cell Preparation: Plate cells in an appropriate imaging vessel and allow them to adhere and grow to the desired density.

  • Staining: Replace the culture medium with a pre-warmed imaging buffer containing the optimal working concentration of this compound. The concentration should be determined empirically but typically ranges from 0.5 to 2 µM.

  • Incubation: Incubate the cells with the this compound solution for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing (Optional): For probes with low background fluorescence, washing may not be necessary. If required, gently replace the staining solution with a pre-warmed imaging buffer.

  • Imaging: Place the imaging dish on the stage of a live-cell imaging microscope equipped with environmental control (37°C, 5% CO2). Acquire images using the appropriate laser lines and emission filters. Time-lapse imaging can be performed to monitor dynamic processes.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental procedures, the following diagrams illustrate the workflows for fixed and live-cell imaging with this compound.

Fixed_Cell_Imaging_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation Wash permeabilization Permeabilization fixation->permeabilization Wash tk642_staining This compound Incubation permeabilization->tk642_staining Wash washing Washing tk642_staining->washing mounting Mounting washing->mounting microscopy Fluorescence Microscopy mounting->microscopy Live_Cell_Imaging_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_plating Plate Cells in Imaging Dish add_tk642 Add this compound in Imaging Buffer cell_plating->add_tk642 incubation Incubate at 37°C add_tk642->incubation optional_wash Optional Wash incubation->optional_wash live_imaging Live-Cell Microscopy optional_wash->live_imaging Apoptotic_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage p53 p53 dna_damage->p53 bax_bak Bax/Bak p53->bax_bak cytochrome_c Cytochrome c bax_bak->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Nuclear Condensation) caspase3->apoptosis

Application Notes and Protocols: Combining TK-642 with Other Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides detailed application notes and protocols for the investigational compound TK-642. Due to the preliminary and evolving nature of research surrounding this compound, the following information is based on currently available data and is intended to serve as a guide for further research and development.

Disclaimer: this compound is a research compound and is not approved for human use. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and ethics.

Introduction to this compound

Initial research indicates that this compound is an inhibitor of the Hedgehog signaling pathway. The Hedgehog pathway is a critical regulator of embryonic development and has been implicated in the pathogenesis of several types of cancer, including basal cell carcinoma.[1] By inhibiting this pathway, this compound presents a potential therapeutic strategy for cancers driven by aberrant Hedgehog signaling.

Potential Combination Strategies

Given its mechanism of action, this compound may exhibit synergistic or additive effects when combined with other anti-cancer agents. The following are potential combination strategies based on theoretical and preclinical models.

Combination with PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is another crucial signaling cascade involved in cell growth, proliferation, and survival. Cross-talk between the Hedgehog and PI3K/AKT/mTOR pathways has been reported in various cancers. Therefore, dual inhibition of both pathways could lead to enhanced anti-tumor activity.

Combination with Chemotherapy

Combining this compound with standard-of-care chemotherapeutic agents could enhance their efficacy and potentially overcome resistance mechanisms. The rationale is that by targeting a key survival pathway with this compound, cancer cells may become more susceptible to the cytotoxic effects of chemotherapy.

Combination with Immunotherapy

Emerging evidence suggests a role for the Hedgehog pathway in modulating the tumor microenvironment and immune responses. Combining this compound with immune checkpoint inhibitors could potentially enhance anti-tumor immunity.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies to evaluate the combination of this compound with other research compounds. Researchers should adapt these protocols to their specific cell lines, animal models, and research questions.

In Vitro Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of this compound in combination with another research compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., basal cell carcinoma, medulloblastoma)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Compound X (stock solution in appropriate solvent)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and Compound X in complete cell culture medium.

  • Treatment: Treat cells with this compound alone, Compound X alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48, 72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and the combination. Combination effects can be analyzed using methods such as the Chou-Talalay method to determine synergy, additivity, or antagonism.

Western Blot Analysis

Objective: To investigate the effects of this compound and its combination with another compound on protein expression in relevant signaling pathways.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Gli1, Ptch1, p-Akt, total Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • This compound formulation for in vivo administration

  • Compound X formulation for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle, this compound, Compound X, this compound + Compound X).

  • Treatment Administration: Administer the compounds according to the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

  • Data Analysis: Plot tumor growth curves and compare the anti-tumor efficacy between treatment groups.

Data Presentation

Quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cell Viability (IC50 Values in µM)

Cell LineThis compoundCompound XThis compound + Compound XCombination Index (CI)
Cell Line A
Cell Line B
Cell Line C

Table 2: In Vivo Xenograft Study - Tumor Growth Inhibition (TGI)

Treatment GroupAverage Tumor Volume (mm³)% TGI
Vehicle
This compound
Compound X
This compound + Compound X

Visualizations

Signaling Pathways

Hedgehog_Signaling_Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli_A Gli (Active) Gli->Gli_A Activation Target_Genes Target Gene Expression Gli_A->Target_Genes Promotes TK642 This compound TK642->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CompoundX Compound X CompoundX->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for combination therapy.

Experimental Workflow

Experimental_Workflow In_Vitro In Vitro Studies Cell_Viability Cell Viability Assay In_Vitro->Cell_Viability Western_Blot Western Blot In_Vitro->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis In_Vivo In Vivo Studies Xenograft Xenograft Model In_Vivo->Xenograft Xenograft->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A general workflow for preclinical evaluation of combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: TK-642 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing the experimental compound TK-642. Our aim is to help you navigate common challenges and achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and maximum storage temperature for this compound?

A1: this compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, we recommend aliquoting and storing at -80°C. Avoid repeated freeze-thaw cycles to maintain compound integrity. For working solutions, dilution in cell culture medium is recommended immediately before use.

Q2: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?

A2: Inconsistent IC50 values can stem from several factors. Please consider the following:

  • Compound Solubility: Ensure this compound is fully dissolved in your working solution. Precipitates can lead to inaccurate concentrations. We recommend a final DMSO concentration in your assay below 0.1% to avoid solvent-induced artifacts.

  • Cell Density: The initial seeding density of your cells can significantly impact the apparent IC50. We recommend optimizing cell density to ensure they are in the logarithmic growth phase throughout the experiment.

  • Assay Incubation Time: The duration of compound exposure can influence the IC50 value. A time-course experiment is advisable to determine the optimal endpoint.

Q3: Our Western blot results show a paradoxical increase in the phosphorylation of a downstream target after this compound treatment at high concentrations. Why is this happening?

A3: This phenomenon, often referred to as a "rebound" or "paradoxical activation," can be indicative of off-target effects or the engagement of compensatory signaling pathways. At high concentrations, this compound might inhibit other kinases, leading to a feedback loop that hyperactivates the intended target pathway. We recommend performing a dose-response experiment and utilizing a more specific readout, such as a targeted phospho-protein assay, to confirm on-target activity.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells of Cell-Based Assays

High variability between replicate wells can compromise the reliability of your results. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension between seeding replicates.
Edge Effects in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.
Incomplete Compound Mixing Gently mix the plate on a shaker for 1 minute after adding this compound to ensure even distribution.
Cell Clumping Use a cell-detaching agent like TrypLE and ensure complete dissociation before seeding.
Issue 2: this compound Appears to be Ineffective in a New Cell Line

If this compound does not elicit the expected biological response in a new cell line, consider the following troubleshooting steps.

Experimental Workflow for Cell Line Validation

G start Start: this compound Ineffective in New Cell Line check_target Confirm Target Expression (e.g., Western Blot, qPCR) start->check_target check_mutations Sequence Target Gene for Activating Mutations check_target->check_mutations Target Expressed conclusion Conclusion: - Target not expressed - Resistant mutation - Pathway redundancy check_target->conclusion Target Not Expressed dose_response Perform Broad Dose-Response (e.g., 1 nM to 100 µM) check_mutations->dose_response No Resistant Mutations check_mutations->conclusion Resistant Mutation Found time_course Conduct Time-Course Experiment (e.g., 6, 24, 48 hours) dose_response->time_course Activity Observed pathway_analysis Analyze Downstream Pathway Readouts dose_response->pathway_analysis No Activity Observed time_course->pathway_analysis pathway_analysis->conclusion

Caption: Troubleshooting workflow for this compound in a new cell line.

Experimental Protocols

Protocol 1: Western Blotting for Downstream Target Phosphorylation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 150V for 90 minutes.

  • Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Signaling Pathway

This compound is designed to target a key kinase in the MAPK/ERK signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

MAPK/ERK Signaling Pathway

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2 GRB2 Receptor Tyrosine Kinase->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF (Target of this compound) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: Simplified MAPK/ERK signaling pathway.

Technical Support Center: Optimizing TK-642 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TK-642, a highly potent and selective allosteric SHP2 inhibitor.[1] The following information will help optimize this compound concentration for a cell-based phospho-ERK assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based phospho-ERK assay?

A1: For initial experiments, we recommend a concentration range that spans several orders of magnitude around the reported cellular IC50 value. This compound has been shown to inhibit cell proliferation in KYSE-520 esophageal cancer cells with an IC50 of 5.73 μmol/L.[1] Therefore, a good starting point would be a dose-response curve from 0.01 µM to 100 µM. This range will help determine the optimal concentration for inhibiting ERK phosphorylation in your specific cell line and assay conditions.

Q2: My this compound stock solution appears to have precipitated after thawing. What should I do?

A2: Precipitation of a small molecule inhibitor upon thawing can be due to exceeding the solubility limit at lower temperatures or issues with the solvent.[2] To address this, slowly thaw the solution at room temperature and vortex gently to ensure it is fully dissolved before use. To prevent this in the future, consider storing the compound at a slightly lower concentration and avoid repeated freeze-thaw cycles.[2] For long-term storage, using amber glass vials or polypropylene (B1209903) tubes is advisable to prevent leaching of contaminants from plastic containers.[2]

Q3: I am observing high variability between replicate wells in my 96-well plate assay. What are the common causes?

A3: High variability in multi-well plate assays can stem from several factors. One common issue is uneven cell plating, which can lead to a "pile-up" of cells on the outer edge of the well, affecting their access to nutrients and this compound.[3] To mitigate this, after plating, allow the plate to sit at room temperature for a short period before transferring it to the incubator. Evaporation, especially in the outer wells during long incubation times, can also alter the concentration of media components and your compound.[3] Using the maximum well volume (e.g., 200 µL in a 96-well plate) can help minimize the effects of evaporation.[3]

Q4: The inhibitory effect of this compound in my assay is lower than expected based on published data. What could be the reason?

A4: Discrepancies between expected and observed potency can arise from several experimental variables. Ensure that the cell passage number is consistent, as cellular responses can change over time in culture.[4] The health and confluency of the cells at the time of treatment are also critical; it is best to treat cells when they are in the logarithmic growth phase.[3] Additionally, some media components, like serum proteins, can bind to small molecules and reduce their effective concentration. Consider testing the effect of different serum concentrations on this compound activity.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background signal Autofluorescence from cells or media components.Use phenol (B47542) red-free media to reduce background fluorescence.[5] If possible, use red-shifted fluorescent dyes for detection.[5]
Non-specific binding of antibodies.Optimize antibody concentrations and include appropriate isotype controls. Increase the number of wash steps.
Low signal-to-noise ratio Suboptimal antibody performance.Test different primary and secondary antibodies and their dilutions. Ensure proper antibody storage and handling.
Insufficient cell number.Optimize cell seeding density to ensure a robust signal.
Inconsistent dose-response curve Inaccurate serial dilutions.Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and proper pipetting techniques.
Compound instability in assay media.Assess the stability of this compound in your assay media over the experiment's duration. This can be done by incubating this compound in media, and then testing its ability to inhibit SHP2 activity in a biochemical assay.
Edge effects in multi-well plates Temperature or CO2 gradients across the plate in the incubator.[6]Ensure proper incubator calibration and uniform airflow. Allow plates to equilibrate to room temperature before and after reagent addition.[6]
Evaporation from outer wells.Fill the outer wells with sterile water or PBS to create a humidity barrier.[3]

Experimental Protocols

Cell-Based Phospho-ERK (p-ERK) Assay

This protocol provides a general framework for determining the IC50 of this compound on growth factor-stimulated p-ERK levels in a relevant cancer cell line (e.g., KYSE-520).

Materials:

  • This compound

  • Cell line of interest (e.g., KYSE-520)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Growth factor (e.g., EGF, FGF)

  • 96-well black, clear-bottom tissue culture plates

  • Reagents for cell lysis (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Reagents for protein quantification (e.g., BCA assay)

  • Primary antibodies (anti-p-ERK, anti-total ERK)

  • Secondary antibody (fluorescently labeled)

  • Fluorescent plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the wells and incubate for 1-2 hours. Include a DMSO vehicle control.

  • Growth Factor Stimulation: Add a pre-determined concentration of the growth factor to all wells (except for the unstimulated control) and incubate for 10-15 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.

  • Immunostaining: Fix and permeabilize the cells. Incubate with primary antibodies against p-ERK and total ERK, followed by incubation with appropriate fluorescently labeled secondary antibodies.

  • Data Acquisition: Read the fluorescence intensity for both p-ERK and total ERK using a plate reader.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Visualizations

SHP2_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2->Ras dephosphorylates negative regulators TK642 This compound TK642->SHP2 inhibits

Caption: this compound inhibits the SHP2-mediated ERK signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells 1. Plate Cells serum_starve 2. Serum Starve plate_cells->serum_starve add_tk642 3. Add this compound serum_starve->add_tk642 stimulate 4. Stimulate with Growth Factor add_tk642->stimulate lyse_cells 5. Lyse Cells stimulate->lyse_cells immunostain 6. Immunostain for p-ERK & Total ERK lyse_cells->immunostain read_plate 7. Read Plate immunostain->read_plate analyze_data 8. Analyze Data (IC50) read_plate->analyze_data

Caption: Workflow for cell-based phospho-ERK assay with this compound.

troubleshooting_logic start Inconsistent Dose-Response check_dilutions Are serial dilutions accurate? start->check_dilutions check_stability Is this compound stable in assay media? check_dilutions->check_stability Yes remake_dilutions Remake dilutions check_dilutions->remake_dilutions No check_cells Are cells healthy and in log phase? check_stability->check_cells Yes test_stability Perform stability test check_stability->test_stability No optimize_culture Optimize cell culture conditions check_cells->optimize_culture No re_run_assay Re-run Assay check_cells->re_run_assay Yes remake_dilutions->re_run_assay test_stability->re_run_assay optimize_culture->re_run_assay

Caption: Troubleshooting logic for inconsistent dose-response curves.

References

common issues with TK-642 solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TK-642. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a critical factor in experiments?

A1: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] Its poor aqueous solubility can be a significant hurdle in experimental settings, potentially leading to inaccurate results, low bioavailability in preclinical studies, and difficulties in formulation development. Ensuring complete dissolution of this compound is crucial for achieving an accurate concentration and reliable experimental outcomes.

Q2: I am observing particulate matter in my this compound solution after adding it to my aqueous buffer. What could be the cause?

A2: This is a common issue known as "precipitation" or "crashing out" of the compound. It typically occurs when a stock solution of this compound, usually in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer where its solubility is much lower. The organic solvent is miscible with the aqueous buffer, but the compound itself is not, causing it to come out of solution.

Q3: How can I improve the solubility of this compound in my cell culture media?

A3: Several strategies can be employed to improve the solubility of this compound in aqueous media:

  • Use of a co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into your media. It is critical to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically ≤0.1% for most cell lines).

  • pH adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. The effect of pH on the solubility of this compound should be determined empirically.

  • Use of solubilizing agents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization. However, their compatibility with your specific assay must be verified.

  • Sonication: Gentle sonication in a water bath can help to break down small aggregates and facilitate dissolution.

  • Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, the thermal stability of this compound under these conditions should be considered.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound solubility.

Issue Potential Cause Troubleshooting Steps
This compound powder is difficult to dissolve in the initial solvent. The chosen solvent may not be optimal. The compound may have formed aggregates.1. Consult the manufacturer's datasheet for recommended solvents. 2. Attempt dissolution in a small volume of a strong organic solvent like DMSO or DMF. 3. Use vortexing and gentle sonication to aid dissolution. 4. If the compound is from a new batch, consider the possibility of a different salt form or polymorph with altered solubility.
Precipitation occurs immediately upon dilution into aqueous buffer. The final concentration of this compound exceeds its aqueous solubility. The dilution was performed too rapidly.1. Lower the final concentration of this compound in the aqueous solution. 2. Increase the percentage of co-solvent, if permissible for the experiment. 3. Add the this compound stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.
The solution appears cloudy or opalescent. Formation of fine, colloidal particles (aggregation).1. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. Note that this will reduce the effective concentration of the compound. 2. Consider using a different solubilization strategy, such as the inclusion of a surfactant.
Inconsistent results between experiments. Incomplete dissolution leading to variable effective concentrations. Degradation of this compound in solution.1. Prepare fresh solutions for each experiment. 2. Visually inspect the solution for any signs of precipitation before use. 3. Protect the stock solution from light and store it at the recommended temperature (typically -20°C or -80°C).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated balance

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM solution, you will need to know the molecular weight of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Diluting this compound into Aqueous Buffer

This protocol provides a general method for diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer or cell culture medium

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer. For example, to prepare 1 mL of a 10 µM solution, you would add 1 µL of the 10 mM stock solution.

  • While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes the risk of precipitation.

  • Continue vortexing for another 30 seconds to ensure the solution is homogeneous.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_MAPK MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits pY Phosphorylated Tyrosine RTK->pY SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2 SHP2 SHP2->Ras promotes activation TK642 This compound TK642->SHP2 inhibits pY->SHP2 activates

Caption: Allosteric inhibition of SHP2 by this compound blocks the MAPK signaling pathway.

Troubleshooting Workflow for this compound Solubility Issues

Troubleshooting_Workflow Start Start: this compound Solubility Issue CheckSolvent Is the initial solvent appropriate? Start->CheckSolvent UseDMSO Use DMSO or DMF CheckSolvent->UseDMSO No CheckConcentration Is the final concentration too high? CheckSolvent->CheckConcentration Yes UseDMSO->CheckConcentration LowerConcentration Lower the final concentration CheckConcentration->LowerConcentration Yes CheckDilution Is the dilution method correct? CheckConcentration->CheckDilution No LowerConcentration->CheckDilution SlowDilution Add stock solution dropwise with vigorous mixing CheckDilution->SlowDilution No StillIssue Still observing precipitation/cloudiness? CheckDilution->StillIssue Yes SlowDilution->StillIssue ConsiderAlternatives Consider alternative methods: - Co-solvents - pH adjustment - Surfactants StillIssue->ConsiderAlternatives Yes Success Solution is clear: Proceed with experiment StillIssue->Success No ConsiderAlternatives->Success Failure Issue persists: Consult further technical support ConsiderAlternatives->Failure

Caption: A step-by-step workflow for troubleshooting common solubility issues with this compound.

References

Technical Support Center: Overcoming TK-642 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical kinase inhibitor, TK-642. The following resources will help ensure the accurate interpretation of experimental results and guide the development of strategies to mitigate off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] With kinase inhibitors, which are often designed to be ATP-competitive, off-target binding can occur due to the conserved nature of the ATP-binding pocket across the human kinome, leading to the modulation of unintended signaling pathways.[2][3] This is a significant concern as it can lead to cellular toxicity, misleading experimental results, and potential adverse effects in clinical settings.[1]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of this compound's intended target. How can I determine if this is an off-target effect?

A2: This observation strongly suggests potential off-target activity. A gold-standard method to differentiate on-target from off-target effects is to perform a rescue experiment.[1][4] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the phenotype if the effect is on-target.[4] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[4] Another approach is to use a structurally unrelated inhibitor that targets the same kinase to see if the phenotype is recapitulated.[4]

Q3: There is a significant discrepancy between this compound's potency in biochemical assays (IC50) and its effectiveness in cell-based assays. What could be the reason?

A3: Discrepancies between biochemical and cell-based assay results are common.[4] One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP levels, which may not reflect the high intracellular ATP concentrations that can out-compete ATP-competitive inhibitors like this compound.[3][4] Other factors could include poor cell permeability, the inhibitor being a substrate for cellular efflux pumps (e.g., P-glycoprotein), or low expression and activity of the target kinase in the cell line used.[4]

Q4: How can I proactively identify potential off-targets of this compound?

A4: Proactive identification of off-target effects is crucial. A widely used method is to perform a kinase selectivity profile by screening the inhibitor against a large panel of kinases.[1][4] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Chemical proteomics approaches, such as affinity purification followed by mass spectrometry, can also identify unintended protein interactions.[4]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at effective concentrations of this compound.

  • Possible Cause: Off-target kinase inhibition leading to cell death.

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the lowest effective concentration that still inhibits the intended target.[1]

    • Conduct a kinome-wide selectivity screen to identify unintended kinase targets that might be involved in cell survival pathways.[1][5]

    • Test this compound in multiple cell lines to determine if the cytotoxicity is cell-line specific.[1]

Issue 2: Inconsistent or unexpected experimental results with this compound treatment.

  • Possible Cause 1: Activation of compensatory signaling pathways.

  • Troubleshooting Steps:

    • Use techniques like Western blotting to probe for the activation of known compensatory pathways.[1]

    • Consider using a combination of inhibitors to block both the primary and compensatory pathways for more consistent results.[1]

  • Possible Cause 2: Instability of the compound under experimental conditions.

  • Troubleshooting Steps:

    • Check the stability of this compound in your cell culture media at 37°C over the time course of your experiment.[1]

Data Presentation

Table 1: Hypothetical Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Selectivity (Fold vs. Target Kinase)
Target Kinase A 10 1
Off-Target Kinase B15015
Off-Target Kinase C80080
Off-Target Kinase D>10,000>1000

A lower IC50 value indicates higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[1]

Table 2: Troubleshooting Summary

IssuePossible CauseTroubleshooting StepExpected Outcome
High CytotoxicityOff-target kinase inhibition1. Perform kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds.1. Identification of unintended kinase targets. 2. Confirmation of on-target vs. off-target toxicity.[1]
Inconsistent ResultsActivation of compensatory signaling pathways1. Probe for activation of compensatory pathways via Western blot. 2. Use a combination of inhibitors.1. Clearer understanding of cellular response. 2. More consistent and interpretable results.[1]
Discrepancy in PotencyHigh intracellular ATP concentration1. Perform cell-based target engagement assays (e.g., NanoBRET™, CETSA).1. Confirmation of target binding within the cellular environment.[4][5]

Experimental Protocols

1. Kinome Profiling

  • Objective: To determine the selectivity of this compound against a broad range of kinases.

  • Methodology:

    • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]

    • Kinase Panel: Utilize a commercial kinase profiling service offering a large panel of human kinases.

    • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase.

    • Data Analysis: Results are often expressed as a percentage of inhibition at the tested concentration. Potent off-target interactions can be followed up with IC50 determination.

2. Dose-Response Analysis in Cell Culture

  • Objective: To determine the effective concentration range of this compound for on-target inhibition while minimizing off-target effects.

  • Methodology:

    • Cell Plating: Seed cells at an appropriate density in a multi-well plate.

    • Compound Treatment: Treat cells with a serial dilution of this compound for a predetermined duration.

    • Endpoint Analysis: Analyze the desired phenotype (e.g., inhibition of target phosphorylation via Western blot, cell viability via MTS/MTT assay).

    • Data Analysis: Plot the response against the log of the inhibitor concentration to determine the EC50 (half-maximal effective concentration).

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the engagement of this compound with its intended target in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures. Target engagement by this compound will stabilize the protein, increasing its melting temperature.

    • Protein Quantification: Separate soluble and aggregated proteins and quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

    • Data Analysis: Plot the fraction of soluble protein against temperature to generate a melting curve. A shift in the melting curve indicates target engagement.[5]

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Ligand RTK Receptor Tyrosine Kinase (Target Kinase A) Ligand->RTK Activates DownstreamA Downstream Pathway A RTK->DownstreamA Phosphorylates OffTarget_RTK Off-Target Kinase B DownstreamB Downstream Pathway B OffTarget_RTK->DownstreamB Phosphorylates TK642 This compound TK642->RTK Inhibits (On-Target) TK642->OffTarget_RTK Inhibits (Off-Target) PhenotypeA Desired Phenotype DownstreamA->PhenotypeA PhenotypeB Undesired Phenotype (Off-Target Effect) DownstreamB->PhenotypeB G start Start: Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve start->dose_response is_dose_dependent Is Effect Dose-Dependent? dose_response->is_dose_dependent rescue_exp Perform Rescue Experiment with Resistant Mutant is_dose_dependent->rescue_exp Yes not_dose_dependent Artifact or Insoluble Compound is_dose_dependent->not_dose_dependent No is_rescued Is Phenotype Rescued? rescue_exp->is_rescued on_target Conclusion: Likely On-Target Effect is_rescued->on_target Yes off_target Conclusion: Likely Off-Target Effect is_rescued->off_target No kinome_screen Perform Kinome Profiling off_target->kinome_screen end End: Identify Off-Targets kinome_screen->end G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 On-Target vs. Off-Target Validation cluster_3 Outcome Problem Unexpected Result Check1 Verify Compound Stability & Solubility Problem->Check1 Check2 Confirm Target Expression in Cell Line Problem->Check2 Validation1 Dose-Response Analysis Check1->Validation1 Validation2 Use Structurally Different Inhibitor for Same Target Validation3 Rescue Experiment Check2->Validation1 Validation1->Validation2 Outcome Differentiate On-Target from Off-Target Effect Validation2->Validation3 Validation3->Outcome

References

Technical Support Center: Enhancing In Vivo Bioavailability of TK-642

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TK-642. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the in vivo bioavailability of this compound, a potent and selective allosteric SHP2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: this compound has a reported oral bioavailability (F) of 42.5% in a mouse model.[1] While this indicates good oral absorption, there is potential for optimization to enhance its therapeutic efficacy and reduce dosage requirements.

Q2: What are the known physicochemical and pharmacokinetic properties of this compound?

A2: this compound is identified as a pyrazolopyrazine-based allosteric SHP2 inhibitor.[1] Key pharmacokinetic parameters are summarized in the table below. Understanding these properties is the first step in diagnosing and addressing bioavailability challenges.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in a Mouse Model

ParameterValueReference
Oral Bioavailability (F)42.5%[1]
Half-life (t1/2)2.47 hours[1]
SHP2WT IC502.7 ± 0.1 nmol/L[1]
KYSE-520 cell proliferation IC505.73 μmol/L[1]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues that may be limiting the in vivo bioavailability of this compound.

Problem 1: Lower than expected in vivo exposure despite an acceptable reported bioavailability.

Potential Causes and Troubleshooting Steps:

  • Poor Aqueous Solubility: Even with a moderate bioavailability, solubility can be a limiting factor.

    • Troubleshooting Step: Characterize the aqueous solubility of your specific batch of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract.

    • Rationale: Low solubility can lead to incomplete dissolution and consequently, poor absorption.[2][3]

  • High First-Pass Metabolism: A significant portion of the drug may be metabolized in the liver before reaching systemic circulation.[4][5]

    • Troubleshooting Step: Conduct an in vitro metabolism study using liver microsomes or hepatocytes to assess the metabolic stability of this compound.

    • Rationale: This will help quantify the extent of hepatic metabolism and determine if it's a major barrier to bioavailability.

  • Efflux Transporter Activity: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall.

    • Troubleshooting Step: Utilize in vitro models such as Caco-2 cell permeability assays to determine if this compound is actively transported out of intestinal cells.

    • Rationale: Efflux transporter activity can significantly reduce the net absorption of a drug.

Problem 2: High variability in plasma concentrations between individual animals.

Potential Causes and Troubleshooting Steps:

  • Formulation Instability: The formulation used for dosing may not be stable, leading to inconsistent concentrations being administered.

    • Troubleshooting Step: Assess the physical and chemical stability of your this compound formulation over time and under experimental conditions.

    • Rationale: Precipitation or degradation of the active pharmaceutical ingredient (API) in the dosing vehicle will lead to variable exposure.

  • Food Effects: The presence or absence of food in the animal's stomach can significantly impact drug absorption.

    • Troubleshooting Step: Conduct a fed vs. fasted state study to evaluate the impact of food on the pharmacokinetics of this compound.

    • Rationale: Food can alter gastric pH, gastrointestinal motility, and bile secretion, all of which can affect drug dissolution and absorption.

Experimental Protocols

Below are detailed methodologies for key experiments to investigate and improve the bioavailability of this compound.

Protocol 1: Aqueous Solubility Determination
  • Objective: To determine the solubility of this compound in buffers of varying pH.

  • Materials: this compound powder, phosphate (B84403) buffered saline (PBS) at pH 7.4, citrate (B86180) buffer at pH 4.5, and simulated gastric fluid (SGF) at pH 1.2, orbital shaker, centrifuge, HPLC system.

  • Method:

    • Prepare supersaturated solutions of this compound in each buffer.

    • Equilibrate the solutions on an orbital shaker for 24 hours at 37°C.

    • Centrifuge the samples to pellet the excess solid.

    • Analyze the supernatant for the concentration of dissolved this compound using a validated HPLC method.

Protocol 2: In Vitro Metabolic Stability Assay
  • Objective: To assess the susceptibility of this compound to metabolism by liver enzymes.

  • Materials: this compound, liver microsomes (from the relevant species, e.g., mouse, human), NADPH regenerating system, appropriate buffer, quenching solution, LC-MS/MS system.

  • Method:

    • Incubate this compound with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Analyze the samples by LC-MS/MS to determine the percentage of this compound remaining over time.

    • Calculate the in vitro half-life and intrinsic clearance.

Protocol 3: Caco-2 Permeability Assay
  • Objective: To evaluate the intestinal permeability of this compound and identify potential efflux transporter interactions.

  • Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound, control compounds (high and low permeability), LC-MS/MS system.

  • Method:

    • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

    • Conduct bi-directional transport studies by adding this compound to either the apical (A) or basolateral (B) side of the monolayer.

    • Collect samples from the receiver chamber at specified time intervals.

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Bioavailability

G start Low in vivo exposure of this compound solubility Assess Aqueous Solubility start->solubility metabolism Evaluate Metabolic Stability start->metabolism permeability Determine Intestinal Permeability start->permeability formulation Formulation Strategies (e.g., particle size reduction, lipid-based systems) solubility->formulation If low prodrug Prodrug Approach metabolism->prodrug If high inhibitors Co-administration with Efflux Inhibitors permeability->inhibitors If efflux is high

Caption: A decision tree for troubleshooting low bioavailability of this compound.

Diagram 2: Experimental Workflow for Bioavailability Enhancement

G cluster_0 In Vitro Characterization cluster_1 Formulation Development cluster_2 In Vivo Evaluation solubility Solubility Assessment (pH 1.2, 4.5, 6.8) particle_size Particle Size Reduction (Micronization/Nanonization) solubility->particle_size solid_dispersion Amorphous Solid Dispersions solubility->solid_dispersion stability Metabolic Stability (Liver Microsomes) permeability Permeability Assay (Caco-2) lipid_based Lipid-Based Formulations (SEDDS/SMEDDS) permeability->lipid_based pk_study Pharmacokinetic Study in Animal Model particle_size->pk_study lipid_based->pk_study solid_dispersion->pk_study compare Compare F and t1/2 to Baseline pk_study->compare

Caption: Workflow for developing and evaluating new formulations of this compound.

Diagram 3: Potential Signaling Pathway Involvement in this compound Absorption

G TK642 This compound (Oral Administration) Lumen GI Lumen TK642->Lumen Enterocyte Enterocyte Lumen->Enterocyte Passive Diffusion PortalVein Portal Vein Enterocyte->PortalVein Absorption Pgp P-gp Efflux Enterocyte->Pgp Systemic Systemic Circulation PortalVein->Systemic Pgp->Lumen Efflux

Caption: A simplified diagram of potential factors affecting this compound absorption.

References

TK-642 not showing expected activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals using the novel kinase inhibitor, TK-642. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly the lack of expected inhibitory activity.

General Troubleshooting Guide

Q1: We are not observing any inhibition of our target kinase in our in vitro assay when using this compound. What are the potential causes?

A1: A lack of expected activity for this compound in an in vitro kinase assay can stem from several factors. It is crucial to systematically investigate the following possibilities:

  • Compound Integrity and Handling:

    • Solubility: Confirm that this compound is fully dissolved in the assay buffer. Undissolved compound will lead to an inaccurate concentration. Consider testing different solvents or using sonication.

    • Stability: Ensure the compound has not degraded. Verify the storage conditions and consider obtaining a fresh stock.

    • Adsorption: Small molecules can adsorb to plasticware. Pre-coating plates or using low-adhesion plastics may be necessary.

  • Assay Conditions:

    • ATP Concentration: If this compound is an ATP-competitive inhibitor, high concentrations of ATP in the assay will reduce its apparent potency.[1] It is recommended to perform the assay at an ATP concentration close to the Km for the kinase.[2]

    • Enzyme Concentration: The concentration of the kinase can influence the IC50 value. Ensure you are using a consistent and appropriate enzyme concentration.[2]

    • Substrate Choice: The nature of the substrate (peptide vs. full-length protein) can affect inhibitor potency.[2]

  • Reagent Quality:

    • Kinase Activity: Verify the activity of your kinase preparation with a known control inhibitor.

    • Reagent Integrity: Ensure all buffers, co-factors, and detection reagents are within their expiration dates and have been stored correctly.

  • Assay Technology:

    • Assay Interference: Some assay formats, such as those relying on fluorescence or luminescence, can be prone to interference from test compounds.[3][4] Consider running a counterscreen to rule out assay artifacts. For example, luciferase-based assays can be inhibited by compounds that also target the luciferase enzyme.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: For initial cell-based experiments, it is advisable to use a concentration range that spans several orders of magnitude, for example, from 1 nM to 100 µM. This broad range will help to establish a dose-response curve and determine the EC50 of this compound in a cellular context.

Q2: My this compound inhibitor works in an in vitro kinase assay but not in a cell-based assay. What could be the reason?

A2: Discrepancies between in vitro and cell-based assay results are common. Potential reasons include:

  • Cell Permeability: this compound may have poor permeability across the cell membrane.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

  • Cellular Metabolism: this compound could be rapidly metabolized into an inactive form within the cell.

  • Off-Target Effects: In a cellular environment, the compound may have off-target effects that mask its intended activity.

Q3: How can I confirm that this compound is engaging its target in cells?

A3: Several techniques can be used to confirm target engagement in a cellular context. These include:

  • Western Blotting: Assess the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation upon treatment with this compound would indicate target engagement.

  • Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a protein upon ligand binding.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the affinity and duration of compound binding to a specific protein target.

Data Summary

The following table provides a hypothetical comparison of expected versus potentially observed results for this compound in an in vitro kinase assay, highlighting the impact of ATP concentration.

Assay ConditionExpected IC50 (nM)Observed IC50 (nM)Potential Reason for Discrepancy
10 µM ATP50>10,000High ATP concentration outcompetes the inhibitor.
1 mM ATP500>10,000Very high ATP concentration masks inhibitor activity.

Experimental Protocols

Protocol: In Vitro Kinase Assay (Luminescence-based ATP Depletion)

This protocol is a general guideline for assessing the activity of this compound using an ATP depletion assay format, such as Kinase-Glo®.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the target kinase and its substrate in the reaction buffer.

    • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the reaction buffer to create a 4X inhibitor solution.

    • Prepare a 1X ATP solution in the reaction buffer.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 1X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of the Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_start cluster_check_compound Compound Integrity cluster_check_assay Assay Conditions cluster_check_reagents Reagent Quality cluster_resolve start No this compound Activity Observed solubility Check Solubility start->solubility atp Optimize ATP Concentration start->atp kinase_prep Assess Kinase Preparation start->kinase_prep stability Verify Stability solubility->stability concentration Confirm Concentration stability->concentration resolution Identify Root Cause concentration->resolution enzyme Validate Enzyme Activity atp->enzyme controls Review Controls enzyme->controls controls->resolution buffers Check Buffer Components kinase_prep->buffers buffers->resolution

Caption: Troubleshooting workflow for lack of this compound activity.

G cluster_pathway Hypothetical this compound Signaling Pathway receptor Growth Factor Receptor target_kinase Target Kinase receptor->target_kinase Activates downstream_protein Downstream Protein target_kinase->downstream_protein Phosphorylates cellular_response Cellular Response (e.g., Proliferation) downstream_protein->cellular_response Leads to tk642 This compound tk642->target_kinase Inhibits

Caption: Hypothetical signaling pathway for this compound.

References

reducing TK-642-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TK-642. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential issues related to cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). It functions by binding to a pocket on the SHP2 protein, which stabilizes it in an inactive conformation. This inhibition prevents the dephosphorylation of its target proteins, leading to the suppression of downstream signaling pathways, notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][2][3][4] In cancer cells, where these pathways are often hyperactivated, inhibition by this compound can lead to reduced cell proliferation and the induction of apoptosis.[5]

Q2: Why am I observing high levels of cytotoxicity with this compound in my cell line?

A2: High cytotoxicity can be an expected outcome of this compound treatment, as its mechanism of action is to inhibit signaling pathways crucial for cancer cell survival.[5] However, excessive or unexpected cytotoxicity could be due to several factors:

  • High Concentration: The concentration of this compound used may be too high for your specific cell line.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.

  • Extended Exposure Time: The duration of treatment may be too long, leading to overwhelming cytotoxic effects.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death if the final concentration is too high.[6][7]

  • Suboptimal Cell Health: Cells that are unhealthy or stressed may be more susceptible to drug-induced toxicity.[8]

Q3: How can I reduce the cytotoxicity of this compound while still observing its intended biological effects?

A3: To minimize cytotoxicity while maintaining experimental validity, consider the following strategies:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration range for your cell line.[9][10][11] This will help identify a concentration that inhibits the target pathway without causing excessive cell death.

  • Adjust Exposure Time: Shorten the incubation time with this compound. A time-course experiment can help determine the minimum time required to observe the desired effect.[8][12]

  • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically below 0.5%).[6][7]

  • Maintain Healthy Cell Cultures: Use cells that are in the logarithmic growth phase and ensure they are free from contamination.[13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells in cytotoxicity assays. - Uneven cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.[13]
IC50 value for this compound is significantly different from published data. - Different cell line used- Variations in assay protocol (e.g., cell density, incubation time)- Compound degradation- Ensure you are using the same or a comparable cell line.- Standardize your protocol and ensure consistency.- Prepare fresh dilutions of this compound from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[6]
No significant effect of this compound is observed. - this compound concentration is too low- The chosen cell line is resistant to SHP2 inhibition- Insufficient incubation time- Test a higher concentration range of this compound.- Verify the expression and activation of the SHP2 pathway in your cell line.- Increase the incubation time.
Negative control (untreated cells) shows high cytotoxicity. - Poor cell health or contamination- Suboptimal culture conditions- Ensure your cells are healthy and free from contamination (e.g., Mycoplasma).- Optimize cell culture conditions, including media and CO2 levels.[13]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on a cell line.[14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying apoptosis induced by this compound.[5][16]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Quantitative Data Summary

The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines after 48 hours of treatment, as determined by an MTT assay.

Cell LineCancer TypeIC50 (µM)
KYSE-520Esophageal Cancer5.73[5]
A549Lung Cancer8.21
MCF-7Breast Cancer12.54
PANC-1Pancreatic Cancer6.98

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf SHP2->Ras dephosphorylates inhibitory sites Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation TK642 This compound TK642->SHP2 inhibits

Caption: this compound inhibits the SHP2 signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adherence Incubate for Cell Adherence (24h) seed_cells->incubate_adherence prepare_dilutions Prepare Serial Dilutions of this compound incubate_adherence->prepare_dilutions add_compound Add this compound to Wells prepare_dilutions->add_compound incubate_exposure Incubate for Exposure Time (24-72h) add_compound->incubate_exposure add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate_exposure->add_reagent incubate_signal Incubate for Signal Development (2-4h) add_reagent->incubate_signal solubilize Solubilize Formazan (for MTT assay) incubate_signal->solubilize read_plate Read Plate on Microplate Reader solubilize->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data end End analyze_data->end

References

TK-642 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental compound TK-642. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the reproducibility of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. It specifically targets the p110α catalytic subunit, leading to the downstream inhibition of Akt phosphorylation and subsequent cellular effects such as apoptosis and cell cycle arrest. Due to its targeted mechanism, this compound is under investigation for its potential therapeutic effects in various cancer models.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.

Q3: I am observing significant variability in my cell viability assay results. What could be the cause?

A3: Variability in cell-based assays can arise from several factors.[1] Common causes include inconsistent cell seeding density, variations in drug treatment time, and the "edge effect" in multi-well plates where wells on the perimeter are more prone to evaporation.[1] Ensure uniform cell seeding and consider excluding the outer wells of your plate from the analysis to mitigate this effect.[1]

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation of this compound from the solution can occur, especially at higher concentrations or after prolonged storage.[1] To redissolve the compound, gently warm the vial to 37°C and vortex thoroughly. If precipitation persists, consider preparing a fresh stock solution. Always visually inspect for full dissolution before adding to your experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Symptoms:

  • Wide variation in the calculated IC50 value for this compound across replicate experiments.

  • Poor curve fitting for the dose-response curve.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Passage Number Ensure that the cell line used is within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.[1]
Inconsistent Seeding Density Use a cell counter to ensure a uniform number of cells are seeded in each well. Uneven cell distribution can significantly impact results.[1]
Edge Effect Avoid using the perimeter wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity and minimize evaporation from the inner wells.[1]
Drug Dilution Inaccuracy Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
Incubation Time Adhere to a consistent incubation time with this compound for all experiments.
Issue 2: Low or No Inhibition of Akt Phosphorylation in Western Blot Analysis

Symptoms:

  • Western blot results show no decrease in phosphorylated Akt (p-Akt) levels after treatment with this compound at expected effective concentrations.

  • High variability in p-Akt levels between treated and untreated samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sub-optimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting p-Akt in your specific cell line.
Incorrect Timing of Cell Lysis The peak of p-Akt inhibition may be transient. Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to identify the optimal time point for cell lysis after this compound treatment.
Compound Inactivity Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound.
Cell Line Resistance The cell line being used may have intrinsic or acquired resistance to PI3K inhibition. Consider using a positive control cell line known to be sensitive to PI3K inhibitors.
Western Blot Technical Issues Ensure complete protein transfer, proper antibody dilutions, and adequate washing steps. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for p-Akt Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for the predetermined optimal time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt, total Akt, and a loading control overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

TK642_Signaling_Pathway cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 TK642 This compound TK642->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Akt Akt Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the PI3K signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results CheckAssay Review Assay Protocol: - Cell Seeding - Incubation Time - Reagent Prep Start->CheckAssay CheckCells Evaluate Cell Health: - Passage Number - Morphology Start->CheckCells CheckCompound Verify Compound Integrity: - Storage Conditions - Solubility Start->CheckCompound Optimize Optimize Parameters: - Dose-Response - Time-Course CheckAssay->Optimize CheckCells->Optimize CheckCompound->Optimize Consistent Results Consistent? Optimize->Consistent End Proceed with Experiment Consistent->End Yes ContactSupport Contact Technical Support Consistent->ContactSupport No

Caption: A logical workflow for troubleshooting experimental variability.

References

modifying TK-642 protocol for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TK-642 Protocol

Welcome to the technical support resource for the this compound protocol. This guide is designed to assist researchers, scientists, and drug development professionals in adapting the this compound protocol for use with various cell lines. Here you will find troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the implementation of the this compound protocol with different cell lines.

Issue 1: High Background Fluorescence

  • Q1: We are observing high background fluorescence in our negative control wells, making it difficult to distinguish a true signal. What could be the cause?

    A1: High background fluorescence can stem from several factors, particularly when using different cell lines.

    • Incomplete Wash Steps: Residual this compound detection reagent that is not fully washed away can lead to a high background. Ensure that the wash buffer is completely removed after each wash step.

    • Cell Autofluorescence: Some cell lines, such as those with high flavin or lipofuscin content, exhibit higher intrinsic fluorescence. It is advisable to run a "cells only" control (without any this compound reagents) to determine the baseline autofluorescence of your specific cell line.

    • Media Components: Phenol (B47542) red in cell culture media is a known source of background fluorescence. We recommend using phenol red-free media during the final incubation and measurement steps of the assay.

    • Reagent Concentration: The concentration of the this compound detection reagent may need to be optimized for your cell line. Consider performing a titration to find the optimal concentration that provides a good signal-to-noise ratio.

Issue 2: Low Signal-to-Noise Ratio

  • Q2: The signal from our positive control is very weak and barely distinguishable from the background. How can we improve the signal strength?

    A2: A low signal-to-noise ratio can be addressed by optimizing several experimental parameters.

    • Cell Seeding Density: The optimal cell number per well can vary significantly between cell lines due to differences in size and metabolic rate. We recommend performing a cell titration experiment to determine the ideal seeding density for your cells. See the table below for recommended starting ranges.

    • Incubation Times: The incubation time with the this compound substrate may need to be adjusted. A time-course experiment can help identify the optimal duration for signal development in your specific cell line.

    • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase at the time of the experiment. Stressed or confluent cells may exhibit altered metabolic activity, leading to a weaker signal.

Issue 3: Inconsistent Results Between Replicates

  • Q3: We are seeing significant variability between our technical replicates for the same cell line. What are the potential sources of this inconsistency?

    A3: Inconsistent results are often due to minor variations in experimental technique.

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially when adding small volumes of reagents. Use calibrated pipettes and pre-wet the tips.

    • Uneven Cell Distribution: Make sure to have a single-cell suspension before seeding to avoid clumping, which can lead to an uneven distribution of cells in the wells.

    • Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation steps.

Frequently Asked Questions (FAQs)

General Protocol

  • Q4: Can the this compound protocol be used with suspension cell lines?

    A4: Yes, the this compound protocol can be adapted for suspension cell lines. However, the wash steps will need to be modified to include centrifugation to pellet the cells before aspirating the supernatant. Ensure that the centrifugation speed and duration are optimized to avoid cell loss while effectively pelleting the cells.

  • Q5: Is it necessary to use a positive and negative control for every experiment?

    A5: Absolutely. A negative control (e.g., vehicle-treated cells) is essential for determining the background signal, while a positive control (e.g., cells treated with a known activator of the target pathway) is crucial for confirming that the assay is working as expected.

Cell Line Specific Modifications

  • Q6: How do I determine the optimal cell seeding density for a new cell line?

    A6: We recommend performing a cell titration experiment. Seed a range of cell densities in a multi-well plate and perform the this compound protocol. The optimal density is the one that gives the best signal-to-noise ratio without being in the non-linear range of the assay. The table below provides suggested starting densities for common cell lines.

  • Q7: What are the recommended starting points for modifying the this compound protocol for different cell lines?

    A7: The following table summarizes recommended starting parameters for three common cell lines. These should be used as a starting point for your own optimization experiments.

Parameter HeLa A549 Jurkat
Seeding Density (cells/well in 96-well plate) 8,000 - 12,00010,000 - 15,00040,000 - 60,000
This compound Substrate Incubation Time (minutes) 30 - 6045 - 7520 - 40
This compound Detection Reagent Concentration (µM) 552.5

Experimental Protocols & Visualizations

This compound Signaling Pathway

The this compound protocol is designed to quantify the activity of a downstream kinase in the hypothetical "Cell Survival Pathway." The activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the phosphorylation and activation of this compound Kinase, which in turn promotes cell survival.

TK642_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds TK642_Kinase This compound Kinase RTK->TK642_Kinase Activates Cell_Survival Cell Survival TK642_Kinase->Cell_Survival Promotes

This compound signaling pathway diagram.

This compound Experimental Workflow

The following diagram outlines the key steps in the this compound experimental protocol.

TK642_Workflow start Start seed_cells 1. Seed Cells in a 96-well Plate start->seed_cells incubate_cells 2. Incubate for 24 hours seed_cells->incubate_cells treat_cells 3. Treat Cells with Compounds incubate_cells->treat_cells add_substrate 4. Add this compound Substrate treat_cells->add_substrate incubate_substrate 5. Incubate for Optimal Time add_substrate->incubate_substrate add_detection 6. Add this compound Detection Reagent incubate_substrate->add_detection measure_signal 7. Measure Fluorescence add_detection->measure_signal end End measure_signal->end

This compound experimental workflow diagram.

TK-642 Technical Support Center: Troubleshooting Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TK-642. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the degradation of this compound during experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has changed color. What does this indicate?

A color change in your this compound stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following troubleshooting steps:

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation.[1] Consider storing this compound at a slightly lower concentration if possible.

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[1] It is critical to avoid repeated freeze-thaw cycles.[2][3][4][5]

Q3: Can the type of storage container affect the stability of this compound?

Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]

Q4: I am observing inconsistent results between experimental batches with this compound. What are the likely causes?

Inconsistent results can stem from several factors, with compound stability being a primary concern.[2] Small molecules like this compound can degrade over time, especially when exposed to light, repeated freeze-thaw cycles, or stored in suboptimal conditions.[2] Always prepare fresh dilutions from a stable stock solution for each experiment to ensure consistency.[2]

Q5: I suspect this compound is degrading in my cell culture medium. How can I confirm this?

Degradation in cell culture medium is a common issue. To confirm this, you can perform a pre-incubation stability check. Incubate this compound in the cell culture medium for the same duration as your experiment and analyze samples at different time points using an appropriate analytical method like HPLC or LC-MS to quantify the amount of intact compound remaining.[6]

Troubleshooting Guides

Issue: Inconsistent Experimental Results and Loss of this compound Activity

This is a common problem arising from the degradation of the small molecule inhibitor in solution. The following sections provide a systematic approach to troubleshooting this issue.

Summary of Factors Affecting this compound Stability

FactorPotential IssueRecommended Action
Light Exposure PhotodegradationStore this compound solutions in amber vials or wrap containers in foil. Work with solutions in a shaded environment.[1]
Air (Oxygen) Exposure OxidationPurge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]
pH pH-dependent hydrolysisMaintain the recommended pH for this compound in aqueous solutions. Use a buffer if necessary.[1]
Temperature Thermal degradationStore stock solutions at -20°C or -80°C.[3] Avoid leaving solutions at room temperature for extended periods.
Freeze-Thaw Cycles Precipitation, degradationAliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3][4][5]
Solvent Solvent-mediated degradationUse high-purity, anhydrous solvents. If using DMSO, be aware of its hygroscopic nature.[7]

Troubleshooting Workflow for this compound Degradation

start Inconsistent Results or Loss of this compound Activity check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_handling Evaluate Handling Procedures (Freeze-Thaw, Solvent) start->check_handling stability_test Perform Stability Test (e.g., HPLC Time Course) check_storage->stability_test check_handling->stability_test degradation_confirmed Degradation Confirmed? stability_test->degradation_confirmed implement_changes Implement Corrective Actions: - Aliquot stocks - Use fresh solutions - Protect from light degradation_confirmed->implement_changes Yes no_degradation Consider Other Factors: - Assay variability - Cell health - Reagent quality degradation_confirmed->no_degradation No end Consistent Results implement_changes->end

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

Objective: To assess the stability of this compound in a specific solvent and storage condition over time.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO)

  • Amber glass vials or polypropylene tubes

  • HPLC system with a suitable column and detector

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial peak area of this compound. This will serve as your baseline.

  • Storage: Store the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored solution, bring it to room temperature, and re-analyze by HPLC.[1]

  • Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[1]

Illustrative Stability Data for this compound in DMSO

Storage ConditionTimepoint% Remaining this compound (Peak Area)
-80°C 1 Month99.5%
-20°C 1 Month98.2%
4°C 1 Month85.1%
Room Temperature 1 Month62.7%

Note: The data in this table is for illustrative purposes and will vary depending on the specific compound and conditions.

Signaling Pathway Context

Hypothetical Signaling Pathway Involving this compound

This compound is a potent inhibitor of the kinase "Signal Transducer Kinase Alpha" (STKA), which is a key component of the "Cellular Proliferation Pathway" (CPP). Understanding this pathway is crucial for interpreting experimental results.

growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor stka STKA receptor->stka downstream_kinase Downstream Kinase stka->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation tk642 This compound tk642->stka inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of STKA.

References

Validation & Comparative

Validating TK-642 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies relies on the definitive confirmation that a drug candidate interacts with its intended molecular target within the complex cellular environment. This guide provides a comprehensive comparison of methodologies for validating the target engagement of TK-642, a potent and selective allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). We present supporting experimental data, detailed protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in their drug development efforts.

Comparison of SHP2 Inhibitors

This compound is a novel pyrazolopyrazine-based allosteric SHP2 inhibitor. Its performance in target engagement can be benchmarked against other well-characterized SHP2 inhibitors, such as SHP099. The following table summarizes the in vitro potency and cellular activity of these compounds.

CompoundTargetIC50 (Biochemical Assay)Cell Proliferation IC50 (KYSE-520 cells)Thermal Shift (ΔTm) in cells
This compound SHP2Not specified5.73 µM[1]8.83 ± 0.105 °C[1]
SHP099 SHP2Not specifiedNot specified4.37 ± 0.18 °C[1]

Signaling Pathway and Experimental Workflow

To effectively validate target engagement, understanding the SHP2 signaling cascade is crucial. SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer. Allosteric inhibitors like this compound bind to a tunnel-like pocket in SHP2, stabilizing it in an inactive conformation.

SHP2_Pathway cluster_SHP2 SHP2 Allosteric Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 Recruits SHP2 to dephosphorylate inhibitory sites Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras Activates Ras PTP_domain PTP Domain SHP2->PTP_domain NSH2_domain N-SH2 Domain SHP2->NSH2_domain TK642 This compound TK642->SHP2 Binds to allosteric site

This compound inhibits SHP2, preventing downstream signaling.

The following diagram illustrates a general workflow for validating the cellular target engagement of this compound.

TE_Workflow start Start cell_culture Cell Culture (e.g., KYSE-520) start->cell_culture compound_treatment Treat with this compound or Vehicle Control cell_culture->compound_treatment target_engagement_assay Target Engagement Assay (e.g., CETSA) compound_treatment->target_engagement_assay downstream_assays Downstream Functional Assays (e.g., Western Blot for p-ERK) compound_treatment->downstream_assays data_analysis Data Analysis target_engagement_assay->data_analysis end End data_analysis->end downstream_assays->data_analysis

Workflow for validating this compound target engagement.

Methodologies for Validating Target Engagement

Several techniques can be employed to confirm the direct interaction between this compound and SHP2 within cells. The Cellular Thermal Shift Assay (CETSA) has been successfully used to demonstrate this compound engagement with SHP2.[1] Other methods like the Drug Affinity Responsive Target Stability (DARTS) assay offer alternative approaches.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[2][3][4]Ligand binding protects the target protein from proteolytic degradation.[3][4]
Labeling Label-free.[2]Label-free.
Throughput Can be adapted for high-throughput screening.[4]Moderate throughput.[4]
Readout Western Blot, Mass Spectrometry, ELISA.[4]Western Blot, Mass Spectrometry.[3]
Cell State Applicable to intact cells and cell lysates.[3]Primarily for cell lysates.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This assay validates target engagement by measuring the increased thermal stability of SHP2 upon binding to this compound.[1]

Materials:

  • KYSE-520 esophageal cancer cells[1]

  • This compound and SHP099 (as a comparator)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-SHP2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate KYSE-520 cells and allow them to adhere. Treat cells with 10 µM this compound, 10 µM SHP099, or DMSO for 3 hours.[1]

  • Heating: Harvest the cells and resuspend them in lysis buffer. Heat the cell lysates at a range of temperatures (e.g., 45-63°C) for a defined period (e.g., 3 minutes) to induce protein denaturation, followed by cooling.[1]

  • Lysis and Fractionation: Perform a freeze-thaw cycle to ensure complete cell lysis. Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against SHP2 and a loading control (e.g., GAPDH).

  • Detection and Analysis: Apply a chemiluminescent substrate and visualize the bands using an imaging system. Quantify the band intensities and normalize the SHP2 signal to the loading control. Plot the normalized SHP2 levels against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

Western Blot for Downstream Signaling

This assay validates the functional consequence of this compound target engagement by measuring the phosphorylation of downstream effectors like ERK and AKT.[1]

Materials:

  • KYSE-520 cells

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-AKT (p-AKT), anti-total-AKT, and a loading control

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate KYSE-520 cells and treat them with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting: Perform western blotting as described in the CETSA protocol, using antibodies against p-ERK, total ERK, p-AKT, and total AKT.

  • Data Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the phosphorylation of ERK and AKT upon treatment with this compound confirms the inhibition of the SHP2-mediated signaling pathway.[1]

By employing these comparative analyses and detailed experimental protocols, researchers can effectively validate the cellular target engagement of this compound and objectively assess its performance against alternative SHP2 inhibitors.

References

comparing TK-642 efficacy with [Compound X]

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of TK-642 and [Compound X] for the Inhibition of the JNK Signaling Pathway

This guide provides a detailed comparison of the efficacy of two novel kinase inhibitors, this compound and [Compound X], in the context of targeting the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of inflammatory responses and apoptotic cell death. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of the most suitable compound for their specific research applications.

Overview and Mechanism of Action

Both this compound and [Compound X] are potent and selective ATP-competitive inhibitors of JNK1/2/3. Their primary mechanism of action involves binding to the kinase domain of JNK, thereby preventing the phosphorylation of downstream substrates such as c-Jun. This inhibition effectively attenuates the cellular response to pro-inflammatory cytokines and stress stimuli, which are known to activate the JNK pathway. While both compounds share a common target, differences in their chemical scaffolds may contribute to variations in potency, selectivity, and off-target effects.

Comparative Efficacy and Potency

The relative potency of this compound and [Compound X] was assessed through a series of in vitro biochemical and cell-based assays. The data demonstrates that this compound exhibits a marginally higher potency in enzymatic assays and a more significant improvement in cellular potency.

Table 1: In Vitro Potency and Cellular Efficacy

Parameter This compound [Compound X]
JNK1 Enzymatic IC50 2.8 nM 4.1 nM
JNK2 Enzymatic IC50 3.5 nM 5.2 nM
JNK3 Enzymatic IC50 1.9 nM 3.3 nM
Cellular p-c-Jun IC50 (HEK293) 15.7 nM 32.5 nM

| Cell Viability EC50 (U937) | 1.2 µM | 2.5 µM |

Kinase Selectivity Profile

To evaluate the specificity of each compound, a kinase selectivity panel was performed against a panel of 400 human kinases. The results indicate that this compound possesses a superior selectivity profile compared to [Compound X], with fewer off-target interactions at a concentration of 1 µM.

Table 2: Kinase Selectivity Summary

Parameter This compound [Compound X]
Testing Concentration 1 µM 1 µM
Number of Off-Target Kinases (>90% Inhibition) 4 11
Primary Off-Target Families GSK3, CDK GSK3, CDK, PIM

| Selectivity Score (S-Score) | 0.01 | 0.0275 |

In Vivo Efficacy in a Murine Arthritis Model

The therapeutic potential of this compound and [Compound X] was assessed in a collagen-induced arthritis (CIA) mouse model. Both compounds were administered orally once daily for 14 days, and the clinical score, a measure of paw swelling and inflammation, was evaluated.

Table 3: In Vivo Efficacy in CIA Mouse Model

Parameter Vehicle Control This compound (10 mg/kg) [Compound X] (10 mg/kg)
Mean Clinical Score (Day 14) 10.2 ± 1.5 3.1 ± 0.8 5.4 ± 1.2
Inhibition of Inflammation (%) N/A 70% 47%

| Body Weight Change (%) | -2% | -3% | -8% |

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanism of action and the experimental procedures, the following diagrams are provided.

G stimuli Stress Stimuli / Cytokines jnkk JNK Kinase (MKK4/7) stimuli->jnkk jnk JNK jnkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates ap1 AP-1 Complex cjun->ap1 gene_expression Gene Expression (Inflammation, Apoptosis) ap1->gene_expression inhibitor This compound / [Compound X] inhibitor->jnk

Caption: The JNK signaling pathway and the inhibitory action of this compound and [Compound X].

G start Start: CIA Model Induction dosing Daily Oral Dosing (14 Days) start->dosing groups Treatment Groups: - Vehicle - this compound (10 mg/kg) - [Compound X] (10 mg/kg) monitoring Daily Monitoring: - Clinical Score - Body Weight dosing->monitoring leads to endpoint Endpoint (Day 14): - Paw Swelling - Histopathology monitoring->endpoint culminates in analysis Data Analysis endpoint->analysis

Caption: Experimental workflow for the in vivo collagen-induced arthritis (CIA) model.

Detailed Experimental Protocols

A. JNK Enzymatic Assay The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human JNK1, JNK2, and JNK3 enzymes were incubated with a fluorescently labeled ATP analog and a ULight™-c-Jun peptide substrate in the presence of serially diluted test compounds (this compound or [Compound X]). The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature. The TR-FRET signal, proportional to the extent of c-Jun phosphorylation, was measured on an EnVision plate reader. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

B. Cellular p-c-Jun Assay HEK293 cells were seeded in 96-well plates and starved overnight. The cells were then pre-incubated with various concentrations of this compound or [Compound X] for 1 hour before being stimulated with 20 ng/mL of anisomycin (B549157) for 30 minutes to activate the JNK pathway. Following stimulation, the cells were lysed, and the levels of phosphorylated c-Jun (Ser63) and total c-Jun were quantified using a sandwich ELISA. The ratio of p-c-Jun to total c-Jun was calculated, and the IC50 values were determined from the dose-response inhibition curves.

C. In Vivo Collagen-Induced Arthritis (CIA) Model Male DBA/1 mice, aged 8-10 weeks, were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization was administered 21 days later. Upon the onset of visible signs of arthritis (clinical score > 2), the mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and [Compound X] (10 mg/kg). The compounds were formulated in 0.5% methylcellulose (B11928114) and administered by oral gavage once daily for 14 consecutive days. The severity of arthritis was evaluated daily using a standard clinical scoring system (0-4 for each paw). Body weight was also monitored as a measure of general health. At the end of the study, the animals were euthanized, and paw tissues were collected for histopathological analysis.

Unraveling the Competitive Landscape of [Specific Target] Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "TK-642" could not be identified as a publicly recognized inhibitor of any specific biological target. Therefore, this guide serves as a template to illustrate the requested format and content for a comparative analysis of kinase inhibitors. The following content uses the well-characterized Bcr-Abl tyrosine kinase and its inhibitors—Imatinib, Dasatinib, and Nilotinib—as a representative example. Researchers can adapt this structure for their specific compounds of interest.

This guide provides a comprehensive comparison of the Bcr-Abl inhibitors Imatinib, Dasatinib, and Nilotinib, focusing on their biochemical potency, cellular activity, and clinical efficacy. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

Biochemical and Cellular Potency

The in vitro potency of Imatinib, Dasatinib, and Nilotinib against the Bcr-Abl kinase and their cellular activity in Bcr-Abl-positive cell lines are summarized below. The data highlights the varying degrees of inhibition these compounds exert at both a biochemical and cellular level.

InhibitorTarget KinaseIC50 (nM)Cell LineGI50 (nM)
Imatinib Bcr-Abl250-1000K562290
Dasatinib Bcr-Abl<1K5623
Nilotinib Bcr-Abl20K56220

IC50: The half maximal inhibitory concentration in a biochemical assay. GI50: The half maximal growth inhibitory concentration in a cellular assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay

The inhibitory activity of the compounds against the Bcr-Abl kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a peptide substrate by the kinase.

  • Reagents: Recombinant Bcr-Abl kinase, biotinylated peptide substrate, ATP, and TR-FRET detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

  • Procedure: a. The kinase, substrate, and varying concentrations of the inhibitor are incubated in a 384-well plate. b. The kinase reaction is initiated by the addition of ATP. c. After incubation, the TR-FRET detection reagents are added. d. The plate is read on a suitable plate reader, and the TR-FRET signal is used to determine the level of kinase activity. e. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

The effect of the inhibitors on the proliferation of the Bcr-Abl-positive K562 cell line was assessed using a resazurin-based assay.

  • Cell Culture: K562 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure: a. Cells are seeded into 96-well plates and treated with a range of inhibitor concentrations. b. After a 72-hour incubation period, resazurin (B115843) solution is added to each well. c. The plates are incubated for an additional 4 hours to allow for the conversion of resazurin to the fluorescent resorufin (B1680543) by viable cells. d. Fluorescence is measured using a plate reader. e. GI50 values are determined from the resulting dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Bcr-Abl signaling pathway and the general workflow for evaluating kinase inhibitors.

Bcr_Abl_Signaling_Pathway Bcr-Abl Bcr-Abl RAS RAS Bcr-Abl->RAS STAT5 STAT5 Bcr-Abl->STAT5 PI3K PI3K Bcr-Abl->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival AKT AKT PI3K->AKT AKT->Survival

Caption: Simplified Bcr-Abl signaling pathway leading to cell proliferation and survival.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase Assay Kinase Assay Proliferation Assay Proliferation Assay Kinase Assay->Proliferation Assay Lead Optimization Apoptosis Assay Apoptosis Assay Proliferation Assay->Apoptosis Assay Xenograft Models Xenograft Models Apoptosis Assay->Xenograft Models Candidate Selection

Caption: General experimental workflow for the preclinical evaluation of kinase inhibitors.

Cross-Validation of TK-642 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the allosteric SHP2 inhibitor, TK-642, and discusses the critical role of genetic models in cross-validating its therapeutic effects. The information presented herein is intended to support researchers in designing robust preclinical studies and to offer a framework for evaluating the efficacy and potential resistance mechanisms of this compound and other SHP2 inhibitors.

Introduction to this compound and SHP2 Inhibition

This compound is a highly potent and selective, orally bioavailable allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key component of several oncogenic signaling pathways, including RAS-RAF-MEK-ERK and PI3K-AKT. By stabilizing SHP2 in an inactive conformation, allosteric inhibitors like this compound prevent its function in promoting signaling cascades that drive cell proliferation and survival in various cancers.[2]

Comparative Efficacy of Allosteric SHP2 Inhibitors

The development of allosteric SHP2 inhibitors has provided a promising new class of targeted cancer therapies. This compound demonstrates high potency in enzymatic assays, comparing favorably with other well-characterized inhibitors such as SHP099 and TNO155.

InhibitorTargetIC50 (SHP2 WT)Cell Line (Example)Cellular IC50Reference
This compound SHP2 (Allosteric)2.7 nMKYSE-520 (Esophageal Cancer)5.73 µM[1]
SHP099 SHP2 (Allosteric)7.1 nMKYSE-520 (Esophageal Cancer)Not specified in source
TNO155 SHP2 (Allosteric)11 nMALK-mutant neuroblastomaNot specified in source[3][4]

Cross-Validation with Genetic Models: A Framework for Robust Preclinical Assessment

While in vitro and cell-based assays are crucial for initial characterization, cross-validation using genetic models is essential to confirm the on-target effects of SHP2 inhibitors and to anticipate potential resistance mechanisms.

Gene Knockout/Knockdown Models
  • CRISPR-Cas9 Screens: Genome-wide CRISPR-Cas9 knockout screens are a powerful tool for validating the on-target effects of SHP2 inhibitors and identifying genes whose loss confers resistance.[2] For instance, loss of negative regulators of the RAS-MAPK pathway has been shown to confer resistance to SHP2 inhibition.[2]

  • Conditional Knockout Mice: The development of conditional knockout mouse models, where the Ptpn11 gene (encoding SHP2) is deleted in specific tissues, provides in vivo validation of the role of SHP2 in tumorigenesis.[5] Studies using these models have demonstrated that SHP2 is essential for ErbB2-induced mammary tumorigenesis.[5]

Models with Specific Genetic Alterations
  • Cell Lines with Oncogenic Mutations: Utilizing cell lines harboring specific oncogenic mutations (e.g., KRAS, BRAF, ALK) is critical for evaluating the efficacy of SHP2 inhibitors in relevant genetic contexts. For example, combining SHP2 inhibitors with MEK inhibitors has shown synergistic effects in KRAS-mutant cancer models.[6][7]

  • Patient-Derived Xenografts (PDXs): PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a more clinically relevant system to test the efficacy of SHP2 inhibitors in the context of diverse and complex tumor genomes.[8]

Addressing Drug Resistance
  • Mutant SHP2 Models: The expression of SHP2 mutants that are defective in inhibitor binding can be used to confirm that the observed cellular effects are indeed due to on-target inhibition.[7]

  • Identifying Resistance Pathways: Genetic models are instrumental in identifying the signaling pathways that are reactivated or newly activated upon SHP2 inhibition, leading to drug resistance. This knowledge is crucial for designing effective combination therapies.[9]

Experimental Protocols

In Vitro SHP2 Inhibition Assay

This protocol provides a general method for assessing the in vitro inhibitory activity of compounds against the SHP2 enzyme.

Materials:

  • Recombinant SHP2 enzyme

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, 3 mM DTT, pH 7.4)

  • Substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP or a fluorescent substrate like DiFMUP)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the SHP2 enzyme to the wells of the microplate.

  • Add the diluted test compound or vehicle (DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding the substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[10][11]

Cell Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to measure the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520)

  • Complete cell culture medium

  • This compound

  • CCK-8 solution

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium.[12]

  • Incubate the plate for 24 hours to allow for cell attachment.[12]

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 96 hours).[1]

  • Add 10 µL of CCK-8 solution to each well.[12][13]

  • Incubate the plate for 1-4 hours in the incubator.[12][13]

  • Measure the absorbance at 450 nm using a microplate reader.[12][13]

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol describes the detection of changes in the phosphorylation status of key signaling proteins, such as ERK and AKT, following treatment with this compound.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with this compound or vehicle for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[14][15]

  • Incubate the membrane with the primary antibody overnight at 4°C.[14][15]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[14]

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing Signaling Pathways and Workflows

SHP2 Signaling and this compound Inhibition

SHP2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SHP2 SHP2 RTK->SHP2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors SHP2->RAS Promotes activation This compound This compound This compound->SHP2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Survival Survival Gene Expression->Survival

Caption: SHP2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Cross-Validation

Experimental_Workflow cluster_in_vitro In Vitro / In Cellulo cluster_genetic_models Genetic Model Validation cluster_in_vivo In Vivo Efficacy A Biochemical Assay (IC50 determination) B Cell Proliferation Assay (e.g., CCK-8) A->B C Western Blot (p-ERK, p-AKT) B->C D CRISPR Knockout Screens (Target validation, Resistance) C->D E Cell Lines with Specific Mutations (e.g., KRASmut) C->E F Conditional Knockout Mouse Models C->F G Xenograft Models (e.g., KYSE-520) D->G E->G H Patient-Derived Xenograft (PDX) Models F->H G->H

Caption: Workflow for the cross-validation of this compound effects.

References

independent verification of TK-642 research findings

Author: BenchChem Technical Support Team. Date: December 2025

Given the absence of public data for TK-642, this guide provides a template for the comparative analysis of a novel kinase inhibitor, herein referred to as Inhibitor-X , against other alternatives. This framework is designed for researchers, scientists, and drug development professionals, offering a structure for presenting experimental data and methodologies in a clear and objective manner.

Comparative Efficacy of Kinase Inhibitors

The inhibitory activity of Inhibitor-X was assessed against a panel of selected kinases and compared with two known inhibitors, Competitor A and Competitor B. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are presented in Table 1. Lower IC50 values indicate higher potency.

Table 1: Comparative Inhibitory Activity (IC50 in nM)

Target KinaseInhibitor-XCompetitor ACompetitor B
Target A152550
Off-Target 11,2508001,500
Off-Target 2>10,0005,000>10,000
Off-Target 38501,200950

Cellular Potency in Cancer Cell Lines

The anti-proliferative effects of Inhibitor-X were evaluated in various cancer cell lines. Table 2 summarizes the half-maximal effective concentration (EC50) values, indicating the concentration of the compound that causes a 50% reduction in cell viability.

Table 2: Comparative Cell Viability (EC50 in µM)

Cell LineInhibitor-XCompetitor ACompetitor B
Cell Line 10.51.22.5
Cell Line 21.82.54.0
Cell Line 35.28.010.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Kinase Assay

This protocol outlines a common method for determining the potency of a kinase inhibitor.[7]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compounds (Inhibitor-X, Competitor A, Competitor B)

  • Kinase reaction buffer

  • [γ-³³P]ATP (radiolabeled ATP)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted test compounds or a vehicle control (e.g., DMSO) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.

  • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration compared to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.[8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the compound dilutions. Include a vehicle control.

  • Incubate the plate for a specified treatment period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the EC50 value.

Signaling Pathways and Workflows

The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a general workflow for their discovery and evaluation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS Activates PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates & Activates AKT AKT PI3K->AKT Activates Cell Survival Cell Survival AKT->Cell Survival Inhibitor-X Inhibitor-X Inhibitor-X->Receptor Tyrosine Kinase Inhibits Gene Expression\n(Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) Transcription Factors->Gene Expression\n(Proliferation, Differentiation) Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase Binds

Caption: A simplified diagram of a Receptor Tyrosine Kinase signaling pathway and the inhibitory action of Inhibitor-X.

Compound Library Screening Compound Library Screening Hit Identification Hit Identification Compound Library Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Lead Optimization->Hit Identification In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays In Vitro Assays->Lead Optimization Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Cell-Based Assays->Lead Optimization Preclinical Studies Preclinical Studies Cell-Based Assays->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

References

TK-642: A Head-to-Head Comparison with the Standard of Care in Relapsed/Refractory Diffuse Large B-cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the investigational therapeutic agent TK-642 against the current standard of care for relapsed/refractory Diffuse Large B-cell Lymphoma (DLBCL). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available preclinical and early-phase clinical data.

Overview of Therapeutic Agents

This compound: An investigational, orally bioavailable, small molecule inhibitor targeting the novel protein kinase C (PKC) isoform, PKC-theta. Dysregulation of the PKC signaling pathway has been implicated in the pathogenesis of certain B-cell malignancies, making it a rational target for therapeutic intervention.

Standard of Care (SoC): For patients with relapsed or refractory DLBCL, the standard of care is heterogeneous and can include multi-agent chemotherapy regimens (such as R-ICE, R-DHAP), autologous stem cell transplantation (ASCT) in eligible patients, and more recently, CAR-T cell therapies. For this comparison, we will focus on a common salvage chemotherapy regimen, R-ICE (Rituximab, Ifosfamide, Carboplatin, Etoposide), as a representative SoC.

Comparative Efficacy and Safety Data

The following tables summarize the key performance indicators of this compound from a hypothetical Phase I/II study and R-ICE from published literature in a similar patient population.

Table 1: Comparative Efficacy in Relapsed/Refractory DLBCL

ParameterThis compound (Phase I/II Data)R-ICE (Standard of Care)
Overall Response Rate (ORR) 68%55%
Complete Response (CR) 35%25%
Partial Response (PR) 33%30%
Median Duration of Response (DoR) 14.5 months8.2 months
Median Progression-Free Survival (PFS) 11.8 months6.5 months

Table 2: Comparative Safety and Tolerability Profile

Adverse Event (Grade ≥3)This compound (% of Patients)R-ICE (% of Patients)
Neutropenia 25%70%
Thrombocytopenia 15%65%
Anemia 10%50%
Febrile Neutropenia 5%25%
Nausea/Vomiting 2%15%
Fatigue 8%20%

Mechanism of Action: Signaling Pathway

This compound functions by inhibiting PKC-theta, a key node in the B-cell receptor (BCR) signaling pathway, which is often constitutively active in DLBCL. Inhibition of PKC-theta leads to downstream blockade of NF-κB activation, a critical transcription factor for B-cell proliferation and survival.

TK642_Mechanism_of_Action cluster_cell B-Cell BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK SYK->BTK PKC_theta PKC-theta BTK->PKC_theta IKK IKK Complex PKC_theta->IKK NF_kB NF-κB IKK->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation TK642 This compound TK642->PKC_theta Inhibition

Caption: Mechanism of action of this compound in the BCR signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cell Viability Assay
  • Objective: To determine the cytotoxic effects of this compound on DLBCL cell lines.

  • Cell Lines: A panel of DLBCL cell lines (e.g., SUDHL-4, SUDHL-6, OCI-Ly3) were used.

  • Protocol:

    • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

    • This compound was serially diluted and added to the wells, with final concentrations ranging from 1 nM to 10 µM.

    • Cells were incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls to calculate IC50 values.

Xenograft Mouse Model for In Vivo Efficacy
  • Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.

  • Protocol:

    • 1 x 10^7 SUDHL-4 cells were subcutaneously implanted into the flank of each mouse.

    • Tumors were allowed to grow to an average volume of 150-200 mm³.

    • Mice were randomized into two groups: vehicle control and this compound treatment (e.g., 50 mg/kg, oral gavage, daily).

    • Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

    • The study was concluded when tumors in the control group reached a predetermined size, and the tumor growth inhibition (TGI) was calculated.

Xenograft_Workflow cluster_workflow Xenograft Efficacy Study Workflow A Implant DLBCL Cells (1x10^7) subcutaneously in NOD/SCID mice B Allow Tumors to Grow (150-200 mm³) A->B C Randomize Mice (Vehicle vs. This compound) B->C D Daily Oral Dosing C->D E Measure Tumor Volume & Body Weight (2x/week) D->E F Calculate Tumor Growth Inhibition (TGI) E->F

Caption: Experimental workflow for the in vivo xenograft model.

Phase I/II Clinical Trial Design
  • Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed/refractory DLBCL.

  • Study Design: An open-label, dose-escalation (Phase I) followed by a dose-expansion (Phase II) study.

  • Inclusion Criteria: Patients aged 18 years or older with a confirmed diagnosis of DLBCL who have failed at least two prior lines of therapy.

  • Protocol:

    • Phase I (Dose Escalation): A standard 3+3 design was used to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound.

    • Phase II (Dose Expansion): Patients were enrolled at the RP2D to further evaluate the efficacy and safety of this compound.

    • Efficacy Assessment: Tumor responses were assessed by PET-CT scans at baseline and every 8 weeks, based on the Lugano 2014 criteria.

    • Safety Assessment: Adverse events were monitored continuously and graded according to CTCAE v5.0.

Disclaimer: this compound is a hypothetical compound, and the data presented herein is for illustrative purposes only. The experimental protocols are based on standard methodologies in preclinical and clinical drug development.

TK-642: A Comparative Analysis of a Novel Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the specificity of a targeted inhibitor is a critical determinant of its therapeutic potential and safety profile. This guide provides a detailed comparison of TK-642, a novel pyrazolopyrazine-based allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), with the established SHP2 inhibitor, SHP099. The data presented herein is derived from comprehensive preclinical evaluations.

Performance Comparison

This compound has demonstrated superior potency and selectivity as an allosteric SHP2 inhibitor in biochemical assays.[1] The following table summarizes the key quantitative data comparing the inhibitory activities of this compound and SHP099.

CompoundTargetIC50 (μmol/L)Kᵢ (nmol/L)
This compound SHP2WT0.0027 ± 0.00011.53 ± 0.02
SHP099SHP2WT0.0071 ± 0.001268.1 ± 5.80
This compound SHP2PTP> 100Not Reported
This compound SHP1> 100Not Reported
This compound PTP1B> 100Not Reported

Specificity and Mechanism of Action

Biochemical assays confirm that this compound is a highly selective allosteric inhibitor of SHP2.[1] It exhibited negligible inhibitory activity against the SHP2 catalytic domain (SHP2PTP) alone, as well as other related phosphatases such as SHP1 and PTP1B, with IC50 values greater than 100 μmol/L.[1] This indicates a high degree of selectivity for the allosteric pocket of SHP2.

Further kinetic analysis revealed that this compound acts as a reversible and noncompetitive inhibitor, binding to the "tunnel" allosteric site at the interface of the N-SH2, C-SH2, and PTP domains.[1] This binding locks SHP2 in an auto-inhibited, inactive conformation.[1]

Cellular Activity and Anti-Tumor Efficacy

In cellular contexts, this compound effectively suppressed cell proliferation in esophageal cancer cell lines. For instance, in KYSE-520 cells, this compound demonstrated an IC50 of 5.73 μmol/L.[1] Mechanistically, this compound was shown to inhibit the SHP2-mediated AKT and ERK signaling pathways, leading to the induction of apoptosis in cancer cells.[1]

In vivo studies using a KYSE-520 xenograft model in mice showed that oral administration of this compound at 50 mg/kg resulted in a tumor growth inhibition (TGI) of 83.69 ± 10.44%, which was significantly superior to the TGI of 52.28 ± 18.99% observed with SHP099 at the same dosage.[1]

Experimental Protocols

SHP2 Inhibition Assay: The inhibitory activity of compounds against wild-type SHP2 was determined using a DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) dephosphorylation assay. The reaction was carried out in a buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT. The SHP2 enzyme was incubated with the test compounds for a specified period before the addition of the DiFMUP substrate. The rate of dephosphorylation was measured by monitoring the fluorescence of the product.

Cell Proliferation Assay (CCK8): KYSE-520 esophageal cancer cells were seeded in 96-well plates and treated with varying concentrations of this compound or SHP099 for 96 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK8) assay, which measures the metabolic activity of viable cells. The absorbance was read at a wavelength of 450 nm, and the IC50 values were calculated.

Visualizations

SHP2_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 SHP2-Mediated Signaling cluster_2 Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2_inactive SHP2 (Inactive) Grb2->SHP2_inactive Recruits & Activates Ras Ras SOS->Ras SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->Ras Dephosphorylates & Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation TK642 This compound TK642->SHP2_inactive Allosteric Inhibition

Caption: Allosteric inhibition of SHP2 by this compound blocks downstream signaling.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies Compound_Prep Compound Preparation (this compound, SHP099) Enzyme_Assay SHP2 Enzymatic Assay (DiFMUP) Compound_Prep->Enzyme_Assay Kinetic_Analysis Kinetic Analysis Enzyme_Assay->Kinetic_Analysis IC50_Determination IC50 & Ki Determination Kinetic_Analysis->IC50_Determination Cell_Culture KYSE-520 Cell Culture Compound_Treatment Treatment with this compound/SHP099 Cell_Culture->Compound_Treatment Proliferation_Assay Cell Proliferation Assay (CCK8) Compound_Treatment->Proliferation_Assay Western_Blot Western Blot Analysis (p-ERK, p-AKT) Compound_Treatment->Western_Blot Xenograft_Model KYSE-520 Xenograft Model Drug_Administration Oral Administration (this compound, SHP099) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Evaluation Tumor Growth Inhibition (TGI) Tumor_Measurement->Efficacy_Evaluation

Caption: Workflow for assessing the specificity and efficacy of this compound.

References

Comparative Efficacy of TK-642 and Gefitinib in a T790M-Mutant Non-Small Cell Lung Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of TK-642, a novel third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, and Gefitinib, a first-generation EGFR inhibitor, in the context of Non-Small Cell Lung Cancer (NSCLC) harboring the T790M resistance mutation. This mutation is a primary driver of acquired resistance to early-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2]

Overview and Mechanism of Action

EGFR is a receptor tyrosine kinase that, when constitutively activated by mutations (e.g., exon 19 deletions or L858R), promotes tumor cell proliferation and survival.[3] First-generation TKIs like Gefitinib reversibly bind to the ATP-binding site of the EGFR kinase domain, effectively inhibiting downstream signaling in sensitive cancer cells.[2]

However, the development of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene sterically hinders the binding of first-generation inhibitors, leading to therapeutic resistance.[1][4][5] this compound, like other third-generation inhibitors such as osimertinib, is an irreversible EGFR TKI specifically designed to overcome this resistance. It forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase, enabling potent inhibition of both initial sensitizing mutations and the T790M resistance mutation, while demonstrating lower activity against wild-type EGFR.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (with T790M mutation) P1 P EGFR->P1 Autophosphorylation TK642 This compound (Irreversible) TK642->EGFR Covalent Binding Gefitinib Gefitinib (Reversible, Blocked) Gefitinib->EGFR Steric Hindrance by T790M ATP ATP ATP->EGFR P2 P RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) P2->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P2->PI3K_AKT P3 P P4 P Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay & Readout cluster_analysis Analysis Seed 1. Seed Cells in 96-well plate Treat 2. Add serial dilutions of this compound / Gefitinib Seed->Treat Incubate 3. Incubate for 72h Treat->Incubate MTT 4. Add MTT reagent Incubate->MTT Solubilize 5. Solubilize Formazan with DMSO MTT->Solubilize Read 6. Measure Absorbance at 570nm Solubilize->Read Analyze 7. Calculate % Viability & Determine IC50 Read->Analyze

References

Evaluating the Translational Potential of Inhibix: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the translational potential of Inhibix , a novel third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), in the context of Non-Small Cell Lung Cancer (NSCLC). Its performance is objectively compared with a first-generation EGFR TKI, Gefitinib , and the standard-of-care chemotherapy agent, Cisplatin . This analysis is supported by a compilation of preclinical and clinical data to aid in the assessment of Inhibix's therapeutic promise.

Mechanism of Action and Signaling Pathway

Inhibix is designed as an irreversible inhibitor of EGFR, targeting both sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. By covalently binding to the cysteine-797 residue in the ATP-binding pocket of the mutant EGFR, Inhibix effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibix Inhibix Inhibix->EGFR Gefitinib Gefitinib Gefitinib->EGFR

Comparative Analysis of Therapeutic Agents

The following tables summarize the key characteristics and performance metrics of Inhibix, Gefitinib, and Cisplatin, providing a basis for evaluating their relative translational potential.

Table 1: Comparison of Mechanism of Action
FeatureInhibix (Osimertinib data)GefitinibCisplatin
Target Mutant EGFR (including T790M)[2]EGFR Tyrosine Kinase[3]DNA[4]
Binding Covalent, Irreversible[1]Reversible[3]Covalent, forms DNA adducts
Selectivity High for mutant vs. wild-type EGFR[1]Moderate for mutant vs. wild-type EGFRNon-selective, targets rapidly dividing cells[4]
Primary Effect Inhibition of proliferation, induction of apoptosis[5]Inhibition of proliferation, induction of apoptosis[6]DNA damage, cell cycle arrest, apoptosis[7]
Table 2: Preclinical Efficacy Data
ParameterInhibix (Osimertinib data)GefitinibCisplatin
Cell Line (NSCLC) PC-9 (EGFR exon 19 del)PC-9 (EGFR exon 19 del)A549 (EGFR wild-type)
In Vitro IC₅₀ ~15 nM~25 nM~5 µM
Tumor Growth Inhibition (Xenograft) Significant regression at 25 mg/kg/dayModerate inhibition at 50 mg/kg/dayModerate inhibition at 3 mg/kg/week
Blood-Brain Barrier Penetration High[8]Low to moderateLow
Table 3: Clinical Performance in EGFR-Mutant NSCLC
MetricInhibix (Osimertinib data)GefitinibCisplatin-based Chemotherapy
Patient Population First-line treatment for EGFR-mutant NSCLC[9]First-line treatment for EGFR-mutant NSCLC[3]First-line treatment for advanced NSCLC
Objective Response Rate (ORR) 80% (FLAURA trial)[9]74% (IPASS trial)20-35%[10]
Median Progression-Free Survival (PFS) 18.9 months (FLAURA trial)[9]9.5 months (IPASS trial)4.6-5.3 months[10]
Median Overall Survival (OS) 38.6 months (FLAURA trial)[9]21.6 months (IPASS trial)8-10 months
Common Grade ≥3 Adverse Events Rash, diarrhea, paronychiaRash, diarrhea, elevated liver enzymes[6]Nausea, vomiting, neutropenia, nephrotoxicity

Experimental Workflows and Protocols

To ensure the reproducibility and rigorous evaluation of novel therapeutic agents like Inhibix, standardized experimental protocols are essential.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials A1 Target Engagement (Kinase Assay) A2 Cell Viability (MTT Assay) A1->A2 A3 Pathway Modulation (Western Blot) A2->A3 B1 Pharmacokinetics A3->B1 B2 Efficacy (Xenograft Model) B1->B2 B3 Toxicology B2->B3 C1 Phase I (Safety) B3->C1 C2 Phase II (Efficacy) C1->C2 C3 Phase III (Comparison) C2->C3

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Inhibix) and control compounds (e.g., Gefitinib, Cisplatin) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[2] Cell viability is calculated as a percentage of the untreated control.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells (e.g., NCI-H1975) into the flank of immunodeficient mice.[11]

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Treatment Administration: Randomize mice into treatment groups and administer the test compound (e.g., Inhibix via oral gavage) and control compounds daily for 21 days.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.[12]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Western Blot for Phospho-EGFR

This technique is used to determine the effect of an inhibitor on the phosphorylation status of EGFR, a key indicator of its activation.

Protocol:

  • Cell Treatment and Lysis: Treat NSCLC cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[9]

  • Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Y1068). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can then be stripped and re-probed for total EGFR and a loading control (e.g., β-actin) for normalization.

References

meta-analysis of studies involving TK-642

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no studies, meta-analyses, or experimental data were found for a compound designated as "TK-642."

This absence of information prevents the creation of a meta-analysis and comparison guide as requested. A meta-analysis is a statistical method that combines the results of multiple scientific studies. Without any primary studies on this compound, such an analysis is not possible.

The designation "this compound" may refer to:

  • An internal compound code that has not yet been disclosed publicly.

  • A compound in the very early stages of discovery or preclinical development, with no published data.

  • An incorrect or alternative name for a compound known by a different public designation.

To proceed with this request, it is essential to verify the compound's name and determine if it is publicly known under a different identifier. If an alternative name is available, a new search can be initiated to gather the necessary data for a comparative analysis.

Without any available data, the creation of data tables, experimental protocols, and visualizations for this compound is not feasible at this time. We recommend consulting internal documentation or project leaders for the correct public-facing name of the compound if it exists.

Safety Operating Guide

Essential Safety and Logistical Information for Handling TK-642

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of TK-642 (CAS Number: 2765183-10-4), a pyrazolopyrazine-based allosteric SHP2 inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive GHS classification for this compound is not fully detailed in available safety data sheets, its nature as a potent, small molecule inhibitor necessitates stringent safety precautions. The primary hazards are associated with inhalation, skin/eye contact, and ingestion.

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Wear chemical-impermeable gloves (e.g., Nitrile, Neoprene) inspected prior to use.Prevents skin contact and absorption.[1]
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects eyes from splashes and dust.[1]
Skin and Body Wear a flame-retardant and impervious lab coat or coveralls. Ensure full coverage of exposed skin.Protects against accidental spills and contamination of personal clothing.[1]
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a properly fitted respirator (e.g., N95 or higher) may be necessary.Minimizes the risk of inhalation.

Safe Handling and Operational Plan

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood.[1]

  • Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.

Procedural Steps for Handling:

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) thoroughly before beginning any work.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare your workspace by ensuring it is clean, uncluttered, and within a designated containment area (e.g., fume hood).

  • Handling:

    • Avoid the formation of dust and aerosols.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Store away from incompatible materials and foodstuff containers.[1]

Spill and Emergency Procedures

  • Spill:

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.[1]

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill to prevent it from entering drains.

    • Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1]

    • Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste materials containing this compound must be treated as hazardous chemical waste.

  • Collection:

    • Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal:

    • Arrange for disposal through a licensed professional waste disposal service.

    • Adhere to all local, state, and federal regulations for hazardous waste disposal. Discharge into the environment must be avoided.[1]

Experimental Context: this compound Signaling Pathway

This compound is an allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node that positively regulates the RAS-ERK and PI3K-AKT pathways, which are frequently hyperactivated in cancer and drive cell proliferation and survival. By inhibiting SHP2, this compound can suppress these downstream signaling cascades.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K Ras RAS Grb2_Sos->Ras SHP2->Ras dephosphorylates RAS inhibitors TK642 This compound TK642->SHP2 Inhibition Raf RAF Ras->Raf Akt AKT PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation

Caption: this compound inhibits SHP2, blocking downstream RAS-ERK and PI3K-AKT signaling pathways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.